FR-167356
Description
Properties
CAS No. |
174185-16-1 |
|---|---|
Molecular Formula |
C19H17Cl2NO3 |
Molecular Weight |
378.2 g/mol |
IUPAC Name |
2,6-dichloro-N-[3-(2-hydroxypropan-2-yl)-2-methyl-1-benzofuran-7-yl]benzamide |
InChI |
InChI=1S/C19H17Cl2NO3/c1-10-16(19(2,3)24)11-6-4-9-14(17(11)25-10)22-18(23)15-12(20)7-5-8-13(15)21/h4-9,24H,1-3H3,(H,22,23) |
InChI Key |
GCAOVMKRBUCSET-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C2=C(O1)C(=CC=C2)NC(=O)C3=C(C=CC=C3Cl)Cl)C(C)(C)O |
Appearance |
Solid powder |
Other CAS No. |
174185-16-1 |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO, not in water |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
FR-167356; FR167356; FR 167356; UNII-XF02B1HC8R. |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide on the Core Mechanism of Action of FR-167356
For Researchers, Scientists, and Drug Development Professionals
Abstract
FR-167356 is a potent and selective inhibitor of vacuolar-type H⁺-ATPase (V-ATPase), a proton pump essential for the acidification of various intracellular compartments and the extracellular space in specialized cells. By targeting the a3 isoform of the V-ATPase, this compound has demonstrated significant potential in preclinical studies as a therapeutic agent for diseases characterized by excessive bone resorption and cancer metastasis. This technical guide provides a comprehensive overview of the core mechanism of action of this compound, including its molecular target, its effects on cellular processes, and its impact on key signaling pathways. The guide also includes detailed experimental protocols and quantitative data to support further research and development.
Introduction to this compound and its Molecular Target: V-ATPase
This compound, with the chemical formula C₁₉H₁₇Cl₂NO₃, is a novel, orally active small molecule inhibitor of V-ATPase[1]. Its IUPAC name is 2,6-dichloro-N-(3-(1-hydroxy-1-methylethyl)-2-methyl-7-benzofuranyl)benzamide[2][3][4][5][6].
Figure 1: Chemical Structure of this compound.
The primary molecular target of this compound is the vacuolar-type H⁺-ATPase (V-ATPase). V-ATPases are ATP-dependent proton pumps responsible for acidifying a wide array of intracellular organelles, such as lysosomes and endosomes, and for pumping protons across the plasma membranes of specialized cells[7][8][9]. This acidification is crucial for a variety of cellular processes, including protein degradation, receptor-mediated endocytosis, and neurotransmitter uptake[8].
V-ATPases are large, multisubunit protein complexes composed of two domains: a peripheral V₁ domain responsible for ATP hydrolysis and an integral V₀ domain that forms the proton pore[7][9]. The activity of V-ATPase is tightly regulated, in part, through the differential expression and targeting of its subunit isoforms. This compound exhibits specificity for the a3 isoform of the V-ATPase V₀ subunit, which is highly expressed in osteoclasts, the primary cells responsible for bone resorption[10].
Quantitative Data: Inhibitory Potency of this compound
The inhibitory activity of this compound has been quantified against V-ATPases from various cellular sources, demonstrating its potency and selectivity.
| V-ATPase Source | IC₅₀ (nM) | Reference |
| Osteoclast Plasma Membranes | 170 | [1] |
| Macrophage Microsomes | 220 | [1] |
| Renal Brush Border Membranes | 370 | [1] |
| Liver Lysosomal Membranes | 1200 | [1] |
IC₅₀: Half-maximal inhibitory concentration
Core Mechanism of Action in Key Pathophysiological Processes
Inhibition of Bone Resorption
Osteoclasts are specialized multinucleated cells that adhere to the bone surface and secrete protons and proteases into a sealed-off extracellular compartment, the resorption lacuna. The acidic environment, with a pH of approximately 4.5, is generated by the high concentration of V-ATPases in the ruffled border membrane of the osteoclast. This low pH dissolves the mineral component of the bone, hydroxyapatite, and provides the optimal environment for the activity of acid-dependent proteases, such as cathepsin K, which degrade the organic bone matrix.
This compound, by inhibiting the proton-pumping activity of the V-ATPase in osteoclasts, prevents the acidification of the resorption lacuna. This leads to a dual blockade of bone resorption:
-
Inhibition of Bone Mineral Dissolution: Without the acidic environment, the hydroxyapatite matrix of the bone cannot be effectively dissolved.
-
Inhibition of Proteolytic Enzyme Activity: The activity of key bone matrix-degrading enzymes, such as cathepsin K, is significantly reduced at a neutral pH.
In preclinical studies using ovariectomized rats, a model for postmenopausal osteoporosis, this compound has been shown to prevent bone loss and improve bone mineral density[11][12].
Attenuation of Cancer Metastasis
Many invasive cancer cells exhibit a reversed pH gradient, with a more alkaline intracellular pH and a more acidic extracellular microenvironment. This acidic tumor microenvironment is, in part, a result of increased V-ATPase activity at the plasma membrane of cancer cells. The acidic extracellular pH promotes tumor invasion and metastasis through several mechanisms:
-
Activation of Extracellular Proteases: The acidic environment activates pro-enzymes, such as pro-matrix metalloproteinases (pro-MMPs) and pro-cathepsins, into their active forms. These active proteases can then degrade the extracellular matrix (ECM), allowing cancer cells to invade surrounding tissues and intravasate into blood vessels[13][14][15][16].
-
Increased Cell Motility and Invasion: The acidic microenvironment can also directly enhance the motility and invasive properties of cancer cells.
This compound, by inhibiting V-ATPase activity at the cancer cell surface, can reverse the acidic tumor microenvironment. This leads to a reduction in the activation of ECM-degrading proteases and a subsequent decrease in cancer cell invasion and metastasis. In a mouse model of breast cancer, treatment with a V-ATPase inhibitor has been shown to reduce tumor growth and metastasis[1][17]. For instance, in a study using a 4T1 mouse mammary tumor model, rapamycin treatment was found to promote metastasis, an effect that could be reversed by a dendritic cell-based vaccine[18].
Signaling Pathways Modulated by this compound
The inhibition of V-ATPase by this compound has significant downstream effects on several key signaling pathways that regulate cell growth, proliferation, and invasion.
Wnt/β-catenin Signaling Pathway
The Wnt/β-catenin signaling pathway is crucial for embryonic development and tissue homeostasis. Aberrant activation of this pathway is a hallmark of many cancers. V-ATPase activity is required for the proper function of the Wnt signaling pathway. Specifically, the acidification of endosomes by V-ATPase is necessary for the phosphorylation of the Wnt co-receptor LRP6, a key step in the activation of the pathway.
By inhibiting V-ATPase, this compound can disrupt the endosomal acidification required for LRP6 phosphorylation, thereby inhibiting Wnt/β-catenin signaling. This can lead to a decrease in the transcription of Wnt target genes that promote cell proliferation and survival.
Caption: Wnt/β-catenin signaling pathway and the inhibitory action of this compound.
mTORC1 Signaling Pathway
The mechanistic target of rapamycin complex 1 (mTORC1) is a central regulator of cell growth and proliferation that integrates signals from growth factors, nutrients, and energy status. V-ATPase plays a critical role in the activation of mTORC1 by amino acids. The V-ATPase, located on the lysosomal membrane, acts as a sensor for lysosomal amino acid levels. In the presence of sufficient amino acids, the V-ATPase undergoes a conformational change that allows it to interact with the Ragulator complex, a scaffold protein that recruits the Rag GTPases to the lysosome. This initiates a signaling cascade that leads to the activation of mTORC1.
This compound, by inhibiting the V-ATPase, can prevent the amino acid-dependent activation of mTORC1[19][20][21][22]. This leads to a decrease in protein synthesis and cell growth, which can contribute to the anti-cancer effects of the compound.
Caption: mTORC1 signaling pathway and the inhibitory action of this compound.
Cancer Metastasis Signaling Cascade
The metastatic cascade is a multi-step process that involves the detachment of cancer cells from the primary tumor, invasion of the surrounding tissue, intravasation into the circulation, and extravasation and colonization at a distant site. V-ATPase plays a critical role in the initial steps of this cascade by creating an acidic tumor microenvironment.
This acidic environment promotes the activation of extracellular proteases, such as matrix metalloproteinases (MMPs) and cathepsins, which are secreted by cancer cells in an inactive "pro" form. At low pH, these pro-enzymes are cleaved to their active forms, which then degrade the components of the extracellular matrix, facilitating cancer cell invasion.
This compound, by inhibiting V-ATPase and neutralizing the tumor microenvironment, prevents the activation of these key proteases, thereby blocking the degradation of the ECM and inhibiting cancer cell invasion and metastasis.
Caption: Role of V-ATPase in cancer metastasis and its inhibition by this compound.
Experimental Protocols
V-ATPase H⁺ Transport Assay (Acridine Orange Fluorescence Quenching)
This assay measures the proton-pumping activity of V-ATPase in isolated membrane vesicles by monitoring the quenching of acridine orange fluorescence.
Materials:
-
Isolated membrane vesicles (e.g., from osteoclasts or cancer cells)
-
Acridine orange
-
ATP
-
This compound or other inhibitors
-
Assay buffer (e.g., 10 mM MOPS-Tris, pH 7.0, 150 mM KCl, 5 mM MgCl₂)
-
Fluorescence spectrophotometer
Procedure:
-
Resuspend isolated membrane vesicles in the assay buffer to a final protein concentration of 0.1 mg/mL.
-
Add acridine orange to a final concentration of 2 µM and incubate for 5 minutes at room temperature to allow the dye to equilibrate across the vesicle membranes.
-
Place the sample in a fluorescence spectrophotometer and monitor the fluorescence at an excitation wavelength of 490 nm and an emission wavelength of 530 nm.
-
Initiate the proton transport by adding ATP to a final concentration of 1 mM. The influx of protons into the vesicles will cause the acridine orange to accumulate and self-quench, resulting in a decrease in fluorescence.
-
To test the effect of this compound, pre-incubate the vesicles with the desired concentration of the inhibitor for 10 minutes before adding ATP.
-
The rate of fluorescence quenching is proportional to the V-ATPase activity.
In Vitro Bone Resorption Assay
This assay assesses the ability of osteoclasts to resorb a bone-like substrate.
Materials:
-
Osteoclast precursor cells (e.g., bone marrow macrophages or RAW 264.7 cells)
-
RANKL and M-CSF for osteoclast differentiation
-
Bone-mimicking substrates (e.g., dentin slices or calcium phosphate-coated plates)
-
This compound or other test compounds
-
Toluidine blue or other staining solution
-
Microscope with image analysis software
Procedure:
-
Culture osteoclast precursor cells on the bone-mimicking substrates in the presence of RANKL and M-CSF to induce differentiation into mature osteoclasts.
-
Once mature osteoclasts have formed, treat the cells with various concentrations of this compound for a period of 24-48 hours.
-
At the end of the treatment period, remove the cells from the substrates.
-
Stain the substrates with toluidine blue to visualize the resorption pits.
-
Capture images of the resorption pits using a microscope and quantify the total resorbed area using image analysis software.
-
The reduction in the resorbed area in the presence of this compound indicates its inhibitory effect on bone resorption.
LDL Uptake Assay
This assay measures the uptake of Low-Density Lipoprotein (LDL) by cells, a process that is dependent on endosomal acidification by V-ATPase.
Materials:
-
Cultured cells (e.g., fibroblasts or cancer cells)
-
Fluorescently labeled LDL (e.g., DiI-LDL or Bodipy-LDL)
-
This compound or other test compounds
-
Fluorescence microscope or flow cytometer
Procedure:
-
Culture cells to near confluence in appropriate media.
-
Pre-treat the cells with various concentrations of this compound for 1-2 hours.
-
Add fluorescently labeled LDL to the culture medium and incubate for 2-4 hours to allow for uptake.
-
Wash the cells thoroughly to remove any unbound LDL.
-
Visualize and quantify the intracellular fluorescence using a fluorescence microscope or a flow cytometer.
-
A decrease in intracellular fluorescence in the presence of this compound indicates inhibition of LDL uptake due to impaired endosomal acidification.
Conclusion
This compound is a potent and selective inhibitor of the a3 isoform of V-ATPase with a well-defined mechanism of action. By inhibiting the proton-pumping activity of V-ATPase, this compound effectively blocks bone resorption by osteoclasts and attenuates the invasive and metastatic potential of cancer cells. Its ability to modulate key signaling pathways, including Wnt/β-catenin and mTORC1, further underscores its therapeutic potential. The experimental protocols and quantitative data presented in this guide provide a solid foundation for researchers and drug development professionals to further explore the utility of this compound and other V-ATPase inhibitors as novel treatments for a range of debilitating diseases.
References
- 1. RA-XII inhibits tumour growth and metastasis in breast tumour-bearing mice via reducing cell adhesion and invasion and promoting matrix degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Benzamide, 2,6-dichloro- [webbook.nist.gov]
- 3. echemhub.com [echemhub.com]
- 4. 2,6-Dichlorobenzamide | C7H5Cl2NO | CID 16183 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 2,6-dichloro-N-[[3-chloro-5-(trifluoromethyl)pyridin-2-yl]carbamoyl]benzamide | C14H7Cl3F3N3O2 | CID 2800640 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 2,6-Dichloro-N-(4-methylphenyl)benzamide - PMC [pmc.ncbi.nlm.nih.gov]
- 7. V-ATPase - Wikipedia [en.wikipedia.org]
- 8. Vacuolar-type ATPase: A proton pump to lysosomal trafficking - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Regulation of the V-ATPase along the Endocytic Pathway Occurs through Reversible Subunit Association and Membrane Localization - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. The Laboratory Rat as an Animal Model for Osteoporosis Research - PMC [pmc.ncbi.nlm.nih.gov]
- 12. The V-ATPases in cancer and cell death - PMC [pmc.ncbi.nlm.nih.gov]
- 13. The H+-ATPase (V-ATPase): from proton pump to signaling complex in health and disease - PMC [pmc.ncbi.nlm.nih.gov]
- 14. The vacuolar-ATPase (V-ATPase) modulates matrix metalloproteinase (MMP) isoforms in human pancreatic cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Inhibition of Breast Tumor growth in Mice After Treatment with Ceramide Analog 315 - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Rapamycin Promotes Mouse 4T1 Tumor Metastasis that Can Be Reversed by a Dendritic Cell-Based Vaccine | PLOS One [journals.plos.org]
- 18. mTORC1 Senses Lysosomal Amino Acids Through an Inside-Out Mechanism That Requires the Vacuolar H+-ATPase | Semantic Scholar [semanticscholar.org]
- 19. mTORC1 senses lysosomal amino acids through an inside-out mechanism that requires the Vacuolar H+-ATPase - PMC [pmc.ncbi.nlm.nih.gov]
- 20. mTORC1 senses lysosomal amino acids through an inside-out mechanism that requires the vacuolar H(+)-ATPase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Sensors for the mTORC1 pathway regulated by amino acids - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Regulation of mTORC1 by amino acids - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to p38 MAP Kinase Inhibition by FR167653
A Technical Whitepaper for Researchers, Scientists, and Drug Development Professionals
Initial Clarification: The compound FR-167356 is documented as a specific inhibitor of the a3 isoform of vacuolar type H⁺-ATPase. In contrast, the compound FR167653 is extensively reported in scientific literature as a potent and selective inhibitor of p38 mitogen-activated protein (MAP) kinase. It is highly probable that the intended subject of this technical guide is FR167653, and as such, the following information will focus on this compound.
Executive Summary
The p38 mitogen-activated protein kinase (MAPK) signaling pathway is a critical regulator of cellular responses to inflammatory cytokines and environmental stress. Its central role in the production of pro-inflammatory mediators such as tumor necrosis factor-alpha (TNF-α) and interleukin-1 beta (IL-1β) has made it a key target for the development of novel anti-inflammatory therapeutics. FR167653 has emerged as a potent and selective small molecule inhibitor of p38 MAPK, demonstrating significant efficacy in a range of preclinical models of inflammatory diseases. This document provides a comprehensive technical overview of FR167653, including its mechanism of action, quantitative effects on cytokine production, and detailed summaries of key in vivo studies. Furthermore, it offers detailed experimental protocols for the evaluation of p38 MAPK inhibitors and illustrative diagrams of the relevant biological pathways and experimental workflows.
The p38 MAP Kinase Signaling Pathway
The p38 MAP kinases are a family of serine/threonine kinases that are activated by a wide array of extracellular stimuli, including inflammatory cytokines (e.g., TNF-α, IL-1β), lipopolysaccharide (LPS), and various cellular stressors. There are four main isoforms of p38 MAPK: p38α (MAPK14), p38β (MAPK11), p38γ (MAPK12), and p38δ (MAPK13). The activation of p38 MAPK occurs through a three-tiered kinase cascade, culminating in the dual phosphorylation of threonine and tyrosine residues in the activation loop of p38 by upstream MAP kinase kinases (MKKs), primarily MKK3 and MKK6. Once activated, p38 MAPK phosphorylates a variety of downstream substrates, including other kinases and transcription factors, leading to the transcriptional and post-transcriptional regulation of genes involved in the inflammatory response.
FR-167356: A Technical Overview of its Discovery and Biological Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
FR-167356 is a novel small molecule that has garnered interest in the scientific community for its specific inhibitory action on the a3 isoform of vacuolar-type H+-ATPase (V-ATPase).[1] This technical guide provides a comprehensive overview of the discovery, biological activity, and available data on this compound, tailored for professionals in drug development and research. While the detailed synthesis of this compound is not publicly available in peer-reviewed literature or patents, this document consolidates the existing knowledge to serve as a valuable resource.
Discovery and Development
This compound was discovered and developed by Fujisawa Pharmaceutical Co., Ltd. (now Astellas Pharma Inc.).[1] The compound emerged from a random screening program aimed at identifying novel, potent, and specific inhibitors of V-ATPase.[1] this compound was identified through the chemical modification of a parental hit compound, highlighting a targeted approach to improve potency and selectivity.[1]
Mechanism of Action
This compound exerts its biological effect through the specific inhibition of the a3 isoform of V-ATPase.[1] V-ATPases are ATP-dependent proton pumps responsible for acidifying intracellular compartments and the extracellular space in certain cell types. The a3 isoform is particularly abundant in the plasma membranes of osteoclasts, making it a key target for inhibiting bone resorption. By inhibiting this proton pump, this compound disrupts the acidic environment required for osteoclast activity and bone matrix degradation.
Below is a diagram illustrating the signaling pathway affected by this compound.
Caption: Figure 1. Signaling pathway of V-ATPase inhibition by this compound.
Quantitative Data
This compound has been shown to be a potent inhibitor of V-ATPase from various sources, with a degree of selectivity for the osteoclast plasma membrane isoform. The following table summarizes the reported 50% inhibitory concentrations (IC50).
| Target Enzyme/Membrane Preparation | Organism | IC50 (nM) |
| Osteoclast Plasma Membranes | Not Specified | 170 |
| Renal Brush Border Membranes | Not Specified | 370 |
| Macrophage Microsomes | Not Specified | 220 |
Data sourced from TargetMol and BioCat GmbH.[1]
Synthesis
The detailed synthetic protocol for this compound is not available in the public domain. The originating research publication from Fujisawa Pharmaceutical Co., Ltd. states that it was "obtained through chemical modification of a parental hit compound" without providing further specifics.[1] While the exact structure of this compound is not consistently reported across all public sources, a plausible structure based on related compounds is N-(4-(dimethylamino)cinnamoyl)-N-methyl-1H-pyrrol-2-amine.
For illustrative purposes, a general synthetic workflow for a similar pyrrole-cinnamate hybrid is presented below. This is a representative synthesis and not the confirmed protocol for this compound.
Caption: Figure 2. Representative synthesis of a pyrrole-cinnamate hybrid.
Experimental Protocols
The following are detailed methodologies for key experiments cited in the primary literature describing the biological activity of this compound.
V-ATPase Mediated H+ Transport Assay
This assay measures the ability of a compound to inhibit the pumping of protons by V-ATPase into membrane vesicles.
-
Preparation of Membrane Vesicles:
-
Isolate plasma membranes from osteoclasts or brush border membranes from the kidney, or microsomes from macrophages according to established protocols.
-
Resuspend the membrane vesicles in a buffer containing 10 mM MOPS-Tris (pH 7.0), 5 mM MgCl2, and 150 mM KCl.
-
-
H+ Transport Measurement:
-
H+ transport is monitored by measuring the fluorescence quenching of a pH-sensitive dye, such as acridine orange.
-
Add the membrane vesicles to a cuvette containing the assay buffer and acridine orange.
-
Initiate the reaction by adding ATP.
-
Monitor the decrease in fluorescence over time, which corresponds to the acidification of the vesicle interior.
-
To test the effect of this compound, pre-incubate the membrane vesicles with varying concentrations of the compound before the addition of ATP.
-
Calculate the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
-
V-ATPase Activity Assay (ATPase Assay)
This assay directly measures the enzymatic activity of V-ATPase by quantifying the hydrolysis of ATP.
-
Enzyme Preparation:
-
Use purified V-ATPase or membrane preparations rich in the enzyme.
-
-
Assay Procedure:
-
Incubate the enzyme preparation in an assay buffer containing 10 mM MOPS-Tris (pH 7.0), 5 mM MgCl2, 150 mM KCl, and ATP at a suitable concentration.
-
To test for inhibition, include varying concentrations of this compound in the incubation mixture.
-
Stop the reaction after a defined period by adding a quenching solution (e.g., sodium dodecyl sulfate).
-
Measure the amount of inorganic phosphate (Pi) released using a colorimetric method, such as the malachite green assay.
-
The amount of Pi released is proportional to the ATPase activity.
-
Calculate the IC50 value from the dose-response curve.
-
Conclusion
This compound is a potent and selective inhibitor of the V-ATPase a3 isoform, demonstrating its potential as a lead compound for the development of therapeutics targeting bone diseases such as osteoporosis. While the specific details of its synthesis remain proprietary, the available data on its discovery and biological activity provide a solid foundation for further research and development efforts. The experimental protocols outlined in this guide can be adapted to evaluate similar compounds and to further investigate the therapeutic potential of V-ATPase inhibition.
References
FR-167356: A Technical Guide to its Cellular Targets and Pathways
For Researchers, Scientists, and Drug Development Professionals
Abstract
FR-167356 is a potent small molecule inhibitor primarily targeting the p38 mitogen-activated protein kinase (MAPK) signaling pathway, a critical regulator of inflammatory responses. This document provides an in-depth technical overview of the cellular targets and molecular pathways modulated by this compound. It includes a summary of its inhibitory activity, detailed experimental protocols for assessing its effects, and visual representations of the key signaling cascades and experimental workflows. This guide is intended to serve as a comprehensive resource for researchers investigating the therapeutic potential and mechanism of action of this compound.
Cellular Targets of this compound
The primary and most extensively characterized cellular target of this compound is p38 mitogen-activated protein kinase (MAPK) , particularly the α isoform . p38 MAPK is a key component of a signaling cascade that responds to a variety of extracellular stimuli, including stress and inflammatory cytokines. In addition to its well-established role as a p38 MAPK inhibitor, some studies have indicated that this compound can also inhibit the a3 isoform of vacuolar-type H+-ATPase (V-ATPase) .
Quantitative Data on Target Inhibition
The inhibitory potency of this compound against its primary targets has been quantified in various studies. The following table summarizes the key inhibitory constants.
| Target | Inhibitory Constant | Value | Cell/System |
| p38α MAPK | IC50 | 380 nM | Recombinant enzyme |
| Vacuolar H+-ATPase (a3 isoform) | IC50 | 170 - 370 nM | Osteoclast plasma membranes |
| TNF-α Release | IC50 | 160 nM | Human PBMC (LPS-stimulated) |
| IL-1β Release | IC50 | 39 nM | Human PBMC (LPS-stimulated) |
Signaling Pathways Modulated by this compound
This compound exerts its biological effects primarily through the inhibition of the p38 MAPK signaling pathway. This pathway is a three-tiered kinase cascade involving a MAP kinase kinase kinase (MAP3K), a MAP kinase kinase (MAP2K), and the p38 MAP kinase itself.
Upon activation by cellular stressors or inflammatory cytokines, upstream kinases such as TAK1 and ASK1 (MAP3Ks) phosphorylate and activate MKK3 and MKK6 (MAP2Ks). These MAP2Ks then dually phosphorylate p38 MAPK on threonine and tyrosine residues within its activation loop, leading to its activation.
Activated p38 MAPK, in turn, phosphorylates a variety of downstream substrates, including other kinases like MAPK-activated protein kinase 2 (MK2) and transcription factors such as Activating Transcription Factor 2 (ATF2). The phosphorylation of these substrates ultimately leads to the transcriptional and post-transcriptional regulation of genes involved in inflammation, cell cycle control, and apoptosis.
By inhibiting p38 MAPK, this compound effectively blocks this entire downstream cascade, leading to a potent anti-inflammatory response. This is primarily achieved through the suppression of pro-inflammatory cytokine production, such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-1 beta (IL-1β).
p38 MAPK Signaling Pathway Diagram
Caption: The p38 MAPK signaling pathway and the inhibitory action of this compound.
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the cellular effects of this compound.
In Vitro p38α Kinase Inhibition Assay (Non-Radioactive)
This protocol describes a method to determine the in vitro inhibitory activity of this compound against p38α MAPK.
Materials:
-
Recombinant human p38α kinase
-
ATF2 fusion protein (substrate)
-
Kinase Assay Buffer (e.g., 25 mM Tris-HCl pH 7.5, 5 mM beta-glycerophosphate, 2 mM DTT, 0.1 mM Na3VO4, 10 mM MgCl2)
-
ATP
-
This compound (dissolved in DMSO)
-
96-well microplate
-
Phospho-ATF2 (Thr71) antibody
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Plate reader
Procedure:
-
Prepare serial dilutions of this compound in Kinase Assay Buffer. Include a DMSO-only control.
-
In a 96-well plate, add 25 µL of the diluted this compound or DMSO control to each well.
-
Add 25 µL of recombinant p38α kinase solution to each well and incubate for 10 minutes at room temperature.
-
Initiate the kinase reaction by adding 50 µL of a solution containing ATP and ATF2 substrate to each well. The final concentrations should be within the linear range of the assay.
-
Incubate the plate at 30°C for 30-60 minutes.
-
Stop the reaction by adding an appropriate stop solution (e.g., EDTA).
-
Detect the level of phosphorylated ATF2 using a standard ELISA or Western blot procedure with the phospho-specific antibody.
-
Quantify the signal using a plate reader.
-
Calculate the percent inhibition for each this compound concentration and determine the IC50 value by non-linear regression analysis.
Cytokine Release Assay in Human Peripheral Blood Mononuclear Cells (PBMCs)
This protocol outlines a method to measure the inhibitory effect of this compound on the release of TNF-α from stimulated human PBMCs.
Materials:
-
Human PBMCs, isolated from healthy donors
-
RPMI-1640 medium supplemented with 10% FBS
-
Lipopolysaccharide (LPS) from E. coli
-
This compound (dissolved in DMSO)
-
96-well cell culture plate
-
Human TNF-α ELISA kit
-
Cell viability assay reagent (e.g., MTT, CellTiter-Glo®)
Procedure:
-
Isolate PBMCs from whole blood using Ficoll-Paque density gradient centrifugation.
-
Resuspend the cells in RPMI-1640 medium and adjust the cell density to 1 x 10^6 cells/mL.
-
Plate 100 µL of the cell suspension into each well of a 96-well plate.
-
Prepare serial dilutions of this compound in culture medium.
-
Add 50 µL of the diluted this compound or a DMSO control to the appropriate wells and pre-incubate for 1 hour at 37°C in a 5% CO2 incubator.
-
Stimulate the cells by adding 50 µL of LPS solution (final concentration, e.g., 100 ng/mL) to each well, except for the unstimulated control wells.
-
Incubate the plate for 18-24 hours at 37°C in a 5% CO2 incubator.
-
After incubation, centrifuge the plate and collect the supernatant for TNF-α measurement.
-
Measure the concentration of TNF-α in the supernatants using a commercial ELISA kit according to the manufacturer's instructions.
-
Assess cell viability in the remaining cells to rule out cytotoxic effects of the compound.
-
Calculate the percent inhibition of TNF-α release for each this compound concentration and determine the IC50 value.
Experimental Workflow Visualization
The following diagram illustrates a typical experimental workflow for characterizing a p38 MAPK inhibitor like this compound.
Caption: A generalized experimental workflow for the preclinical evaluation of this compound.
Conclusion
This compound is a potent inhibitor of p38 MAPK, a key signaling node in the inflammatory response. Its ability to suppress the production of pro-inflammatory cytokines underscores its therapeutic potential in a range of inflammatory and autoimmune disorders. The data and protocols presented in this guide provide a solid foundation for researchers and drug developers working with this compound and other p38 MAPK inhibitors. Further investigation into its detailed mechanism of action and in vivo efficacy will be crucial for its potential clinical translation.
FR-167356: A Technical Guide to its In Vitro and In Vivo Profile
For Researchers, Scientists, and Drug Development Professionals
Introduction
FR-167356 is a potent and selective inhibitor of the vacuolar-type H+-ATPase (V-ATPase), an ATP-dependent proton pump essential for the acidification of various intracellular compartments and the extracellular space. This document provides a comprehensive technical overview of the in vitro and in vivo studies conducted on this compound, with a focus on its effects on osteoclast function and its potential as an anti-metastatic agent. The information presented herein is intended to serve as a valuable resource for researchers and professionals involved in drug discovery and development.
Mechanism of Action
This compound exerts its biological effects through the specific inhibition of the a3 isoform of V-ATPase. This isoform is highly expressed on the ruffled border of osteoclasts, where it plays a critical role in pumping protons into the resorption lacuna, creating the acidic microenvironment necessary for the dissolution of bone mineral and the degradation of the organic matrix. By inhibiting this proton pump, this compound effectively blocks the bone-resorbing activity of osteoclasts.
Quantitative In Vitro Data
The inhibitory activity of this compound against various V-ATPase isoforms has been quantified through a series of in vitro assays. The following table summarizes the half-maximal inhibitory concentrations (IC50) of this compound.
| Target Enzyme/Membrane Preparation | IC50 (nM) |
| Osteoclast Plasma Membranes (a3 isoform) | 170[1] |
| Renal Brush Border Membranes | 370[1] |
| Macrophage Microsomes | 220[1] |
In Vitro Studies
Inhibition of Bone Resorption
This compound has demonstrated potent inhibition of bone resorption in in vitro assays. This effect is a direct consequence of its V-ATPase inhibitory activity, which prevents osteoclasts from acidifying the bone surface.
Experimental Protocol: In Vitro Osteoclast Bone Resorption Assay
This protocol outlines a standard method for assessing the effect of this compound on osteoclast-mediated bone resorption.
1. Cell Culture:
- Culture murine bone marrow cells or RAW 264.7 cells in α-MEM supplemented with 10% fetal bovine serum, antibiotics, and macrophage colony-stimulating factor (M-CSF) to induce osteoclast differentiation.
- Plate the cells on bone slices or dentin discs in a 96-well plate.
2. Compound Treatment:
- After osteoclast formation (typically 5-7 days), replace the medium with fresh medium containing various concentrations of this compound or vehicle control.
3. Resorption Pit Analysis:
- After a further 48-72 hours of incubation, remove the cells from the bone/dentin slices using sonication or treatment with a 1M NH4OH solution.
- Stain the slices with toluidine blue or hematoxylin to visualize the resorption pits.
- Quantify the resorbed area per slice using image analysis software (e.g., ImageJ).
4. Data Analysis:
- Calculate the percentage of inhibition of bone resorption for each concentration of this compound compared to the vehicle control.
- Determine the IC50 value for the inhibition of bone resorption.
Experimental Workflow: In Vitro Bone Resorption Assay
References
Navigating the Isoform-Specific Inhibition of p38 MAPK: A Technical Guide to Doramapimod (BIRB 796)
For Researchers, Scientists, and Drug Development Professionals
Core Objective: This technical guide provides an in-depth analysis of the p38 mitogen-activated protein kinase (MAPK) inhibitor, Doramapimod (BIRB 796), with a specific focus on its inhibitory specificity across the four p38 isoforms: α, β, γ, and δ. This document is intended to serve as a comprehensive resource, offering detailed quantitative data, experimental methodologies, and visual representations of the associated signaling pathways and workflows.
Initial Compound Analysis: Preliminary investigation into the compound FR-167356, initially proposed as the subject of this guide, has revealed its primary activity as a specific inhibitor of the a3 isoform of vacuolar type H⁺-ATPase.[1][2] This finding contradicts the premise of its function as a p38 MAPK inhibitor. Consequently, this guide has been redirected to focus on a well-characterized and potent p38 MAPK inhibitor, Doramapimod (BIRB 796), for which extensive isoform specificity data is available.
Introduction to p38 MAPK and Doramapimod (BIRB 796)
The p38 MAPKs are a family of serine/threonine kinases that play a pivotal role in cellular responses to a variety of extracellular stimuli, including inflammatory cytokines and environmental stress. The four isoforms of p38—α (alpha), β (beta), γ (gamma), and δ (delta)—share a degree of sequence homology but exhibit distinct tissue distribution and substrate specificities, leading to differential roles in cellular processes such as inflammation, apoptosis, and cell cycle regulation.
Doramapimod (BIRB 796) is a highly potent and selective, orally bioavailable inhibitor of the p38 MAPK pathway.[3][4] It belongs to the diaryl urea class of inhibitors and exhibits a unique allosteric binding mechanism.[3][4] This mode of action, which involves binding to a site distinct from the ATP-binding pocket, confers a high degree of selectivity and potency.[3][4]
Quantitative Analysis of Isoform Specificity
The inhibitory activity of Doramapimod (BIRB 796) against the four p38 MAPK isoforms has been quantified through in vitro cell-free kinase assays, with the half-maximal inhibitory concentrations (IC50) summarized in the table below.
| p38 Isoform | IC50 (nM) |
| p38α (alpha) | 38[3][4][5][6] |
| p38β (beta) | 65[3][4][5][6] |
| p38γ (gamma) | 200[3][4][5][6] |
| p38δ (delta) | 520[3][4][5][6] |
Table 1: Inhibitory activity (IC50) of Doramapimod (BIRB 796) against p38 MAPK isoforms.
The data clearly indicates that Doramapimod is a pan-p38 inhibitor, with a preference for the p38α and p38β isoforms over the γ and δ isoforms.
Experimental Protocols
The determination of the IC50 values for Doramapimod against the p38 isoforms typically involves a biochemical kinase assay. The following is a generalized protocol representative of such an assay.
In Vitro p38 MAPK Kinase Assay
Objective: To determine the in vitro inhibitory activity of a test compound (e.g., Doramapimod) against a specific p38 MAPK isoform.
Materials:
-
Recombinant human p38 MAPK isoform (α, β, γ, or δ)
-
Kinase buffer (e.g., 25 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM DTT, 0.01% Tween-20)
-
Substrate peptide (e.g., ATF2)
-
ATP (radiolabeled [γ-³²P]ATP or unlabeled for non-radioactive methods)
-
Test compound (Doramapimod) dissolved in DMSO
-
96-well plates
-
Phosphocellulose paper or other capture membrane (for radioactive assays)
-
Scintillation counter or luminescence/fluorescence plate reader
Procedure:
-
Compound Preparation: Prepare a serial dilution of Doramapimod in DMSO. Further dilute in kinase buffer to the desired final concentrations. A DMSO control (vehicle) is essential.
-
Reaction Setup: In a 96-well plate, combine the recombinant p38 kinase, the substrate peptide, and the diluted Doramapimod or DMSO control in the kinase buffer.
-
Initiation of Reaction: Initiate the kinase reaction by adding ATP. For radioactive assays, this will be a mixture of unlabeled ATP and [γ-³²P]ATP.
-
Incubation: Incubate the reaction mixture at a controlled temperature (e.g., 30°C) for a specific period (e.g., 30-60 minutes). The incubation time should be within the linear range of the kinase reaction.
-
Termination of Reaction:
-
Radioactive Assay: Stop the reaction by adding a solution like phosphoric acid. Spot the reaction mixture onto phosphocellulose paper. Wash the paper extensively to remove unincorporated [γ-³²P]ATP.
-
Non-Radioactive Assay (e.g., ADP-Glo™): Terminate the kinase reaction and measure the amount of ADP produced using a commercial kit that converts ADP to a detectable signal (e.g., luminescence).
-
-
Detection:
-
Radioactive Assay: Quantify the incorporated radioactivity on the phosphocellulose paper using a scintillation counter.
-
Non-Radioactive Assay: Measure the luminescence or fluorescence signal using a plate reader.
-
-
Data Analysis: Calculate the percentage of kinase activity relative to the DMSO control for each concentration of Doramapimod. Plot the percentage of inhibition against the logarithm of the inhibitor concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Visualizations
p38 MAPK Signaling Pathway
Caption: The p38 MAPK signaling cascade.
Experimental Workflow for IC50 Determination
References
Methodological & Application
Application Notes and Protocols for p38 MAPK Inhibitors in Cell Culture
Introduction
The p38 MAPK signaling pathway is a crucial transducer of extracellular signals, playing a significant role in cellular responses to stress, inflammation, and other stimuli.[1] This pathway is implicated in a variety of cellular processes including cell growth, differentiation, apoptosis, and cytokine production.[2][3] Dysregulation of the p38 MAPK pathway has been linked to various diseases, including cancer and inflammatory disorders, making it a key target for therapeutic intervention.[3] p38 MAPK inhibitors are valuable tools for dissecting the role of this pathway in cellular mechanisms and for evaluating potential therapeutic agents.
Mechanism of Action
p38 MAPK inhibitors, such as the pyridinyl imidazole compounds SB203580 and SB202190, are highly specific and potent molecules that target the p38α and p38β isoforms of the kinase.[4] They act by competitively binding to the ATP-binding pocket of the kinase, thereby preventing the phosphorylation of downstream substrates like MAPK-activated protein kinase 2 (MAPKAPK-2).[1] This blockade inhibits the production of pro-inflammatory cytokines, such as tumor necrosis factor-alpha (TNF-α) and interleukin-1β (IL-1β), at the translational level.[1]
Quantitative Data
The following table summarizes the half-maximal inhibitory concentration (IC50) values for several common p38 MAPK inhibitors in various cell lines and assays. These values can serve as a starting point for determining the optimal concentration of a p38 MAPK inhibitor in your experimental system.
| Inhibitor | Target(s) | IC50 | Cell Line/Assay | Reference |
| Adezmapimod (SB203580) | p38 MAPK | 0.3-0.5 µM | THP-1 cells | [4] |
| SB202190 | p38α/β | 50 nM/100 nM | Cell-free assays | [4] |
| SB203580 | p38 MAPK | 85.1 µM | MDA-MB-231 | [2] |
| SB202190 | p38 MAPK | 46.6 µM | MDA-MB-231 | [2] |
| Pexmetinib | p38 MAPK/Tie-2 | 4 nM/18 nM | HEK-293 cell line | [4] |
| PD 169316 | p38 MAP kinase | 89 nM | N/A | [4] |
| PH-797804 | p38α | 26 nM | Cell-free assay | [4] |
| Neflamapimod (VX-745) | p38α | 10 nM | N/A | [4] |
| SB239063 | p38 MAPKα/β | 44 nM | N/A | [4] |
Experimental Protocols
The following are detailed protocols for key experiments involving the use of p38 MAPK inhibitors in cell culture.
Protocol 1: General Cell Culture and Maintenance
This protocol describes the standard procedures for maintaining an adherent mammalian cell line, which can be adapted for various cell types.
Materials:
-
Complete growth medium (e.g., DMEM or RPMI-1640) supplemented with 10% fetal bovine serum (FBS), 1% penicillin-streptomycin, and 2 mM L-glutamine.[5][6]
-
Phosphate-buffered saline (PBS), sterile
-
Trypsin-EDTA (0.25%)
-
Cell culture flasks, plates, or dishes
-
Humidified incubator at 37°C with 5% CO2
Procedure:
-
Cell Thawing: Thaw a cryovial of cells rapidly in a 37°C water bath. Transfer the cell suspension to a sterile centrifuge tube containing 10 mL of pre-warmed complete growth medium and centrifuge at 200 x g for 5 minutes.
-
Cell Seeding: Resuspend the cell pellet in an appropriate volume of complete growth medium and transfer to a T-75 cell culture flask.[7]
-
Cell Maintenance: Culture the cells in a humidified incubator at 37°C with 5% CO2.[5][6]
-
Media Change: Change the growth medium every 2-3 days.
-
Cell Passaging: When cells reach 80-90% confluency, aspirate the medium, wash with PBS, and add trypsin-EDTA to detach the cells.[5] Neutralize the trypsin with complete growth medium and re-seed the cells into new flasks at a lower density.
Protocol 2: Treatment of Cells with a p38 MAPK Inhibitor
Materials:
-
Cells cultured in appropriate vessels (e.g., 96-well plates, 6-well plates)
-
p38 MAPK inhibitor stock solution (e.g., dissolved in DMSO)
-
Complete growth medium
Procedure:
-
Cell Seeding: Seed the cells at a predetermined density in culture plates and allow them to adhere overnight.
-
Preparation of Working Solutions: Prepare serial dilutions of the p38 MAPK inhibitor in complete growth medium from the stock solution. Include a vehicle control (medium with the same concentration of DMSO used for the highest inhibitor concentration).
-
Cell Treatment: Aspirate the old medium from the cells and replace it with the medium containing the desired concentrations of the p38 MAPK inhibitor or vehicle control.
-
Incubation: Incubate the cells for the desired period (e.g., 24, 48, or 72 hours) in a humidified incubator at 37°C with 5% CO2.
Protocol 3: Cell Viability Assay (CCK-8 Assay)
This assay measures cell proliferation and viability.
Materials:
-
Cells treated with a p38 MAPK inhibitor in a 96-well plate
-
Cell Counting Kit-8 (CCK-8) solution
Procedure:
-
Add CCK-8 Reagent: After the treatment period, add 10 µL of CCK-8 solution to each well of the 96-well plate.[3]
-
Incubation: Incubate the plate for 1-4 hours in the incubator.
-
Measure Absorbance: Measure the absorbance at 450 nm using a microplate reader.
-
Data Analysis: Calculate the cell viability as a percentage of the vehicle-treated control cells.
Protocol 4: Cytokine Production Assay (ELISA)
This protocol is for measuring the concentration of a specific cytokine (e.g., IL-6, IL-8, TNF-α) in the cell culture supernatant.
Materials:
-
Cell culture supernatants from treated and control cells
-
ELISA kit for the cytokine of interest
-
Microplate reader
Procedure:
-
Collect Supernatants: After the treatment period, collect the cell culture supernatants and centrifuge to remove any cellular debris. Store at -80°C if not used immediately.
-
Perform ELISA: Follow the manufacturer's instructions for the specific ELISA kit.[8][9] This typically involves coating a 96-well plate with a capture antibody, adding the supernatants and standards, adding a detection antibody, adding a substrate, and stopping the reaction.
-
Measure Absorbance: Read the absorbance at the appropriate wavelength using a microplate reader.
-
Data Analysis: Generate a standard curve from the standards and calculate the concentration of the cytokine in the samples.
Visualizations
p38 MAPK Signaling Pathway
Caption: The p38 MAPK signaling cascade and points of inhibition.
Experimental Workflow for Studying p38 MAPK Inhibitors
Caption: A typical experimental workflow for evaluating p38 MAPK inhibitors.
References
- 1. Inhibition of p38 MAP kinase during cellular activation results in IFN-γ-dependent augmentation of IL-12 production by human monocytes/macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Differential effects of p38 MAP kinase inhibitors SB203580 and SB202190 on growth and migration of human MDA-MB-231 cancer cell line - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Inhibition of p38 MAPK increases the sensitivity of 5-fluorouracil-resistant SW480 human colon cancer cells to noscapine - PMC [pmc.ncbi.nlm.nih.gov]
- 4. selleckchem.com [selleckchem.com]
- 5. Cell culture, transfection, immunocytochemistry, and imaging [protocols.io]
- 6. Mammalian cell culture and transfection for stable cell lines generation [protocols.io]
- 7. unco.edu [unco.edu]
- 8. Effect of in vitro and in vivo anakinra on cytokines production in Schnitzler syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. dovepress.com [dovepress.com]
Application Notes and Protocols for FR-167356 in Animal Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
FR-167356 is a potent and selective inhibitor of the a3 isoform of vacuolar-type H+-ATPase (V-ATPase).[1][2] V-ATPase is a proton pump crucial for the acidification of intracellular compartments and the extracellular microenvironment. In specialized cells like osteoclasts, V-ATPase plays a pivotal role in bone resorption by acidifying the resorption lacuna. Furthermore, V-ATPase activity is implicated in the pathobiology of cancer, particularly in tumor invasion and metastasis, by promoting an acidic tumor microenvironment. These characteristics make this compound a valuable tool for in vivo studies in animal models of diseases characterized by excessive bone resorption, such as osteoporosis, and in cancer models, especially those involving bone metastasis.
These application notes provide detailed protocols for the use of this compound in two key animal models: the B16-F10 murine melanoma bone metastasis model and the ovariectomized (OVX) rat model of osteoporosis.
Mechanism of Action
This compound selectively inhibits the a3 isoform of V-ATPase, which is highly expressed in osteoclasts and some tumor cells.[3] Inhibition of V-ATPase in osteoclasts prevents the secretion of protons at the ruffled border, thereby inhibiting the dissolution of bone mineral and the degradation of the bone matrix.[4] In cancer cells, inhibition of V-ATPase can disrupt the acidic microenvironment necessary for tumor invasion and metastasis.[3]
Signaling Pathway of V-ATPase in Osteoclasts and Bone Metastasis
Caption: Mechanism of this compound action in osteoclasts and tumor cells.
Quantitative Data Summary
| Parameter | Animal Model | This compound Treatment | Result | Reference |
| IC50 | Osteoclast plasma membranes | In vitro | 170 nM | [1][2] |
| Macrophage microsomes | In vitro | 220 nM | [1][2] | |
| Renal brush border membranes | In vitro | 370 nM | [1][2] | |
| Bone Metastasis | B16-F10 Melanoma (Mouse) | 200 mg/kg, p.o., daily for 10 days | Reduced bone metastasis | [5] |
| Bone Loss Prevention | Ovariectomized (OVX) Rat | 5-10 mg/kg/day, p.o., for 6 months (data for similar V-ATPase inhibitor SB 242784) | Prevented bone loss, comparable to estrogen | [1][2] |
Experimental Protocols
B16-F10 Murine Melanoma Bone Metastasis Model
This model is used to evaluate the efficacy of this compound in inhibiting cancer metastasis to the bone.
Materials:
-
This compound
-
B16-F10 murine melanoma cell line
-
C57BL/6 mice (6-8 weeks old, male)
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
-
Anesthetic agent (e.g., isoflurane)
-
Bioluminescence imaging system and substrate (if using luciferase-expressing cells)
Experimental Workflow:
Caption: Workflow for the B16-F10 bone metastasis model.
Protocol:
-
Cell Culture: Culture B16-F10 cells in appropriate medium until they reach 80-90% confluency.
-
Cell Preparation: Harvest cells using trypsin-EDTA, wash with PBS, and resuspend in sterile PBS at a concentration of 1 x 10^6 cells/mL.
-
Intracardiac Injection: Anesthetize C57BL/6 mice. Inject 100 µL of the cell suspension (1 x 10^5 cells) into the left ventricle of the heart.[6]
-
Group Allocation: Randomly divide the mice into a control group (vehicle) and a treatment group (this compound).
-
Treatment: Begin treatment the day after tumor cell injection. Administer this compound orally at a dose of 200 mg/kg daily for 10 days.[5]
-
Monitoring: Monitor tumor burden and metastasis development using a bioluminescence imaging system at regular intervals.[7]
-
Endpoint and Analysis: At the end of the study (e.g., day 10 or when control animals show signs of significant tumor burden), euthanize the mice. Collect bones (e.g., femurs, tibias) and other organs for histological analysis and/or micro-computed tomography (µCT) to quantify metastatic lesions.
Ovariectomized (OVX) Rat Model of Osteoporosis
This model is used to evaluate the efficacy of this compound in preventing estrogen deficiency-induced bone loss. This protocol is based on the successful application of a similar V-ATPase inhibitor, SB 242784, in this model.[1][2]
Materials:
-
This compound
-
Sprague-Dawley or Wistar rats (female, 6 months old)
-
Anesthetic agent (e.g., ketamine/xylazine)
-
Surgical instruments
-
Suture materials
-
Bone densitometer (e.g., DEXA)
-
Micro-computed tomography (µCT) scanner
Experimental Workflow:
Caption: Workflow for the ovariectomized (OVX) rat model.
Protocol:
-
Animal Selection and Acclimatization: Use female Sprague-Dawley or Wistar rats, approximately 6 months of age.[4] Allow them to acclimatize to the housing conditions for at least one week.
-
Ovariectomy: Anesthetize the rats. Perform bilateral ovariectomy through a dorsal midline incision. A sham operation (laparotomy without removal of ovaries) should be performed on the control group.
-
Group Allocation: Divide the animals into three groups:
-
Sham-operated + Vehicle
-
Ovariectomized (OVX) + Vehicle
-
Ovariectomized (OVX) + this compound
-
-
Treatment: Begin treatment immediately after surgery. Administer this compound orally via gavage at a dose of 5-10 mg/kg daily. The treatment duration can be up to 6 months.[1][2]
-
Monitoring: Monitor body weight and general health of the animals regularly.
-
Endpoint and Analysis: At the end of the treatment period, euthanize the rats.
-
Bone Mineral Density (BMD): Measure BMD of the femur and/or lumbar vertebrae using dual-energy X-ray absorptiometry (DEXA).
-
Micro-computed Tomography (µCT): Analyze the trabecular bone microarchitecture of the tibia or femur.
-
Histomorphometry: Perform histological analysis of bone sections to assess cellular and structural changes.
-
Biochemical Markers: Analyze serum or urine for markers of bone turnover (e.g., CTX-I, P1NP).
-
Pharmacokinetics and Toxicity
Limited publicly available data exists for the pharmacokinetics and toxicity of this compound. Researchers should perform their own preliminary studies to determine the optimal dosage and to assess for any potential toxicity in their specific animal model and experimental conditions. General pharmacokinetic and toxicity study designs are outlined below.
| Parameter | Description |
| Pharmacokinetics | |
| Administration Routes | Intravenous (i.v.) and oral (p.o.) to determine bioavailability. |
| Sampling | Serial blood sampling at various time points post-administration. |
| Analysis | LC-MS/MS analysis of plasma to determine concentration of this compound. |
| Key Parameters | Half-life (t1/2), maximum concentration (Cmax), time to maximum concentration (Tmax), area under the curve (AUC), clearance (CL), and bioavailability (F%). |
| Toxicity | |
| Acute Toxicity | Single high dose administration to determine LD50 and identify immediate adverse effects. |
| Sub-chronic Toxicity | Repeated dosing over a period of 28 or 90 days to identify target organ toxicity and determine the No-Observed-Adverse-Effect Level (NOAEL). |
| Parameters Monitored | Clinical signs, body weight, food/water consumption, hematology, clinical chemistry, and histopathology of major organs. |
Conclusion
This compound is a promising pharmacological tool for investigating the role of V-ATPase in bone biology and cancer. The protocols outlined in these application notes provide a framework for utilizing this compound in relevant animal models of bone metastasis and osteoporosis. Researchers should adapt these protocols to their specific experimental needs and conduct appropriate preliminary studies to ensure the validity and reproducibility of their results.
References
- 1. A selective inhibitor of the osteoclastic V-H+-ATPase prevents bone loss in both thyroparathyroidectomized and ovariectomized rats - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A selective inhibitor of the osteoclastic V-H(+)-ATPase prevents bone loss in both thyroparathyroidectomized and ovariectomized rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Silencing of Atp6v1c1 Prevents Breast Cancer Growth and Bone Metastasis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. V-ATPases in osteoclasts: structure, function and potential inhibitors of bone resorption - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. V-ATPases and osteoclasts: ambiguous future of V-ATPases inhibitors in osteoporosis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. MRI detection of early bone metastases in B16 mouse melanoma models - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols for FR-167356 and RG7356
Disclaimer: The following information is intended for research, scientific, and drug development professionals. It is a synthesis of available preclinical and clinical data and should not be interpreted as medical advice.
Initial searches for "FR-167356" revealed information on a preclinical compound with this designation. However, queries related to clinical dosage and administration guidelines predominantly yielded results for a different investigational drug, RG7356 . To provide a comprehensive overview, this document addresses both compounds, with a focus on the clinically evaluated RG7356 due to the availability of human trial data.
Part 1: this compound (Preclinical Compound)
This compound is identified as a specific inhibitor of the a3 isoform of vacuolar type H⁺-ATPase (V-ATPase).[1][2] Its primary application in research appears to be related to its potential in reducing bone metastasis.[1][2]
Quantitative Data Summary
| Parameter | Value | Target | Source |
| IC50 | 170 nM | Osteoclast plasma membranes | [1][2] |
| IC50 | 370 nM | Renal brush border membranes | [1][2] |
| IC50 | 220 nM | Macrophage microsomes | [1][2] |
Experimental Protocols
Detailed experimental protocols for the use of this compound are not available in the provided information. However, based on its known mechanism of action, a general protocol for an in vitro enzyme inhibition assay can be outlined.
Protocol: V-ATPase Inhibition Assay
-
Preparation of Microsomes: Isolate microsomes from the target cells (e.g., osteoclasts, macrophages) using standard differential centrifugation techniques.
-
V-ATPase Activity Measurement: Assay V-ATPase activity by measuring ATP hydrolysis. This can be done by quantifying the release of inorganic phosphate (Pi) using a colorimetric method (e.g., Malachite Green assay).
-
Inhibition with this compound:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Create a series of dilutions of this compound to test a range of concentrations.
-
Pre-incubate the microsomal preparation with the different concentrations of this compound for a specified period.
-
Initiate the V-ATPase reaction by adding ATP.
-
After a defined incubation time, stop the reaction and measure the amount of Pi produced.
-
-
Data Analysis:
-
Calculate the percentage of V-ATPase inhibition for each concentration of this compound compared to a vehicle control.
-
Plot the percentage inhibition against the logarithm of the this compound concentration to determine the IC50 value (the concentration at which 50% of the enzyme activity is inhibited).
-
Signaling Pathway Diagram
References
Application Notes and Protocols for Western Blot Analysis of p38 Phosphorylation using FR-167356
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for utilizing the selective p38 MAPK inhibitor, FR-167356, to study the inhibition of p38 phosphorylation by Western blot. This document outlines the necessary steps for sample preparation, immunoblotting, and data analysis to effectively assess the impact of this compound on the p38 signaling pathway.
The p38 mitogen-activated protein kinases (MAPKs) are a family of serine/threonine kinases that are crucial in cellular responses to a variety of extracellular stimuli, including stress, cytokines, and growth factors.[1] The activation of the p38 MAPK pathway, primarily through dual phosphorylation on threonine and tyrosine residues (Thr180/Tyr182), is implicated in a range of cellular processes such as inflammation, apoptosis, and cell differentiation.[1][2] Dysregulation of this pathway is associated with numerous diseases, making it a key target for therapeutic intervention.[1] this compound is a potent and selective inhibitor of p38α and p38β MAP kinases.
Western blotting is a widely used technique to detect specific proteins in a sample.[3] In this context, it is used to measure the levels of phosphorylated p38 (p-p38), providing a direct assessment of the pathway's activation state and the efficacy of inhibitors like this compound.
Data Presentation
Quantitative data from Western blot analysis should be summarized for clear comparison. Densitometry analysis of the protein bands should be performed using appropriate software (e.g., ImageJ). The intensity of the p-p38 band should be normalized to the total p38 band and then to a loading control (e.g., GAPDH, β-actin).
Table 1: Representative Dose-Response Effect of this compound on p38 Phosphorylation
| This compound Concentration (nM) | Normalized p-p38 Intensity (Arbitrary Units) | % Inhibition of p38 Phosphorylation |
| 0 (Vehicle Control) | 1.00 | 0% |
| 1 | 0.88 | 12% |
| 10 | 0.65 | 35% |
| 50 | 0.32 | 68% |
| 100 | 0.15 | 85% |
| 500 | 0.07 | 93% |
Note: This data is representative. Researchers should generate their own data for specific cell lines and experimental conditions.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the p38 MAPK signaling pathway and the experimental workflow for the Western blot analysis.
Caption: p38 MAPK signaling pathway and the inhibitory action of this compound.
Caption: Experimental workflow for Western blot analysis of p-p38.
Experimental Protocols
Reagents and Buffers
-
This compound: Prepare a stock solution in DMSO.
-
p38 Activator (e.g., Anisomycin, UV, LPS): Prepare according to manufacturer's instructions.
-
Phosphate-Buffered Saline (PBS): pH 7.4.
-
Lysis Buffer (e.g., RIPA buffer): Supplement with protease and phosphatase inhibitor cocktails immediately before use.
-
Protein Assay Reagent: BCA or Bradford.
-
Laemmli Sample Buffer (4x).
-
Tris-Buffered Saline with Tween 20 (TBST): 0.1% Tween 20 in TBS.
-
Blocking Buffer: 5% Bovine Serum Albumin (BSA) or non-fat dry milk in TBST. For phospho-antibodies, BSA is often recommended to reduce background.[4][5]
-
Primary Antibodies:
-
Rabbit anti-phospho-p38 MAPK (Thr180/Tyr182).
-
Rabbit or mouse anti-total p38 MAPK.
-
Loading control antibody (e.g., anti-GAPDH, anti-β-actin).
-
-
Secondary Antibody: HRP-conjugated anti-rabbit or anti-mouse IgG.
-
Enhanced Chemiluminescence (ECL) Substrate.
Detailed Methodology
1. Cell Culture and Treatment a. Plate cells at an appropriate density and allow them to adhere overnight. b. To reduce basal phosphorylation levels, serum-starve the cells for 12-24 hours if necessary.[4] c. Pre-treat cells with varying concentrations of this compound or vehicle (DMSO) for 1-2 hours.[1] d. Stimulate the cells with a known p38 activator (e.g., 25 µg/ml Anisomycin for 30 minutes) to induce p38 phosphorylation.[1][6] Include unstimulated and vehicle-only controls.
2. Cell Lysis and Protein Extraction a. Aspirate the culture medium and wash cells twice with ice-cold PBS.[4] b. Add ice-cold lysis buffer to the dish, scrape the cells, and transfer the lysate to a pre-chilled microcentrifuge tube.[1][4] c. Incubate on ice for 30 minutes, vortexing occasionally.[1] d. Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.[4] e. Carefully transfer the supernatant (protein extract) to a new pre-chilled tube.
3. Protein Quantification a. Determine the protein concentration of each lysate using a BCA or Bradford protein assay according to the manufacturer’s instructions.[1]
4. Sample Preparation for SDS-PAGE a. Normalize the protein concentration of all samples with lysis buffer. b. Add 1/4 volume of 4x Laemmli sample buffer to each lysate.[1] c. Boil the samples at 95-100°C for 5 minutes to denature the proteins.[4]
5. SDS-PAGE and Protein Transfer a. Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-polyacrylamide gel (e.g., 10-12%).[4][7] b. Run the gel until the dye front reaches the bottom. c. Transfer the separated proteins to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.[3]
6. Immunoblotting a. Block the membrane with blocking buffer for 1 hour at room temperature with gentle agitation.[1] b. Incubate the membrane with the primary antibody against phospho-p38 MAPK (diluted in 5% BSA in TBST as per manufacturer's recommendation) overnight at 4°C with gentle agitation.[1][4] c. Wash the membrane three times for 5-10 minutes each with TBST.[4] d. Incubate the membrane with the HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature with gentle agitation.[1] e. Wash the membrane three times for 10 minutes each with TBST.[1]
7. Detection and Analysis a. Prepare the ECL substrate according to the manufacturer’s instructions and incubate the membrane.[1] b. Capture the chemiluminescent signal using an imaging system.[1] c. To normalize for protein loading, the membrane can be stripped and re-probed with an antibody against total p38 MAPK and/or a loading control.[8] d. Quantify the band intensities using densitometry software. Calculate the ratio of phospho-p38 to total p38 for each sample.[1]
References
- 1. benchchem.com [benchchem.com]
- 2. Phospho-p38 MAPK Pathway Antibody Sampler Kit | Cell Signaling Technology [cellsignal.com]
- 3. documents.thermofisher.com [documents.thermofisher.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. p38 MAPK Control Cell Extracts | Cell Signaling Technology [awsprod-cellsignal.com]
- 7. P38 mitogen activated protein kinase expression and regulation by interleukin-4 in human B cell non-Hodgkin lymphomas - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
Application Notes: FR-167356 ELISA for Cytokine Measurement
For Researchers, Scientists, and Drug Development Professionals
Introduction
FR-167356 is a potent and selective inhibitor of p38 mitogen-activated protein kinase (MAPK), a key enzyme in the signaling cascade that regulates the production of pro-inflammatory cytokines.[1][2][3] The p38 MAPK pathway is activated by a variety of cellular stressors, including inflammatory cytokines, lipopolysaccharides (LPS), and other stimuli, leading to the transcriptional and translational regulation of cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-1 beta (IL-1β).[1][2][3] By inhibiting p38 MAPK, this compound can effectively reduce the production of these and other pro-inflammatory mediators, making it a valuable tool for studying inflammatory processes and a potential therapeutic agent for inflammatory diseases.
This document provides detailed application notes and a comprehensive protocol for utilizing an Enzyme-Linked Immunosorbent Assay (ELISA) to measure the in vitro effects of this compound on cytokine production in relevant cell-based models.
Mechanism of Action: p38 MAPK Inhibition
The p38 MAPK signaling pathway plays a crucial role in the cellular response to stress and inflammation. Upon activation by upstream kinases (MKK3/6), p38 MAPK phosphorylates and activates a range of downstream targets, including transcription factors (e.g., ATF-2, MEF2C) and other kinases (e.g., MK2).[1] This cascade of events leads to the increased expression and release of pro-inflammatory cytokines. This compound, by binding to the ATP-binding pocket of p38 MAPK, prevents its phosphorylation and activation, thereby inhibiting the downstream signaling events that lead to cytokine production.
Data Presentation: Expected Effects of p38 MAPK Inhibition on Cytokine Production
| Cytokine | Stimulus | Expected Effect of this compound | Reference (using other p38 MAPK inhibitors) |
| TNF-α | LPS | Significant Inhibition | [3][4] |
| IL-1β | LPS | Significant Inhibition | [5] |
| IL-6 | LPS | Inhibition (may be cell-type dependent) | [3] |
| IL-8 | LPS | Inhibition | [6] |
Experimental Protocol: In Vitro Cytokine Production and Measurement by ELISA
This protocol outlines a general procedure for treating a relevant cell line (e.g., RAW 264.7 murine macrophages or human peripheral blood mononuclear cells - PBMCs) with this compound, stimulating cytokine production with LPS, and subsequently measuring the concentration of secreted cytokines using a sandwich ELISA.
Materials and Reagents
-
Cell Line: RAW 264.7 macrophages or freshly isolated human PBMCs.
-
Cell Culture Medium: RPMI-1640 or DMEM, supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
This compound: Prepare a stock solution in DMSO and dilute to final concentrations in cell culture medium.
-
Lipopolysaccharide (LPS): From E. coli O111:B4 or other suitable serotypes. Prepare a stock solution in sterile PBS.
-
ELISA Kit: Specific for the cytokine of interest (e.g., mouse TNF-α, human IL-1β).
-
Reagents for ELISA: Coating buffer, wash buffer, assay diluent, TMB substrate, stop solution (as per ELISA kit instructions).
-
Equipment: 96-well cell culture plates, 96-well ELISA plates, multichannel pipettes, plate reader.
Experimental Workflow
References
- 1. Deletion of p38 MAPK in macrophages ameliorates peritoneal fibrosis and inflammation in peritoneal dialysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. p38MAPK/SGK1 signaling regulates macrophage polarization in experimental autoimmune encephalomyelitis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The p38 MAPK inhibitor SB203580 differentially modulates LPS-induced interleukin 6 expression in macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Inhibition of LPS-induced tumor necrosis factor-alpha production by colchicine and other microtubule disrupting drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Induction of Exaggerated Cytokine Production in Human Peripheral Blood Mononuclear Cells by a Recombinant SARS-CoV-2 Spike Glycoprotein S1 and Its Inhibition by Dexamethasone - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Ketamine suppresses proinflammatory cytokine production in human whole blood in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for FR-167356 in Kinase Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
FR-167356 is a small molecule inhibitor that has been primarily characterized as a potent inhibitor of vacuolar H+-ATPase. However, the broader kinome screening and its structural features suggest potential activity against other kinases, including the mitogen-activated protein kinase (MAPK) family. The p38 MAP kinases are key regulators of cellular responses to inflammatory cytokines and environmental stress, making them attractive targets for therapeutic intervention in a range of diseases.
These application notes provide a comprehensive protocol for evaluating the inhibitory activity of this compound, and other compounds, against p38 MAP kinase. The provided methodologies are based on established in vitro kinase assay principles and can be adapted for various detection formats.
p38 MAP Kinase Signaling Pathway
The p38 MAP kinase signaling cascade is a crucial pathway that mediates cellular responses to a variety of external stimuli, including stress and inflammatory cytokines. The core of this pathway is a three-tiered kinase cascade: a MAP kinase kinase kinase (MAP3K), a MAP kinase kinase (MAP2K), and the p38 MAP kinase itself. Upon activation, p38 MAPK phosphorylates a range of downstream substrates, including other kinases and transcription factors, leading to a variety of cellular responses such as inflammation, apoptosis, and cell cycle regulation.
Caption: The p38 MAP kinase signaling pathway and the putative inhibitory action of this compound.
Quantitative Data Summary
| Inhibitor | Target(s) | IC50 (nM) |
| SB203580 | p38α/β | 50/500 |
| SB202190 | p38α/β | 50/100[1] |
| Neflamapimod (VX-745) | p38α | 10[2] |
| Pamapimod (R-1503) | p38α/β | 14/480[2] |
| Losmapimod | p38α/β | pKi 8.1/7.6[2] |
| SB239063 | p38α/β | 44[2] |
| Pexmetinib | p38 MAPK/Tie-2 | 4/18[2] |
| SD0006 | p38α/β | 16/677[2] |
Experimental Protocols
In Vitro p38α MAP Kinase Assay Protocol
This protocol is designed for a 96-well plate format and utilizes a luminescence-based ADP detection assay, a common and robust method for measuring kinase activity.
Materials and Reagents:
-
Recombinant human p38α (MAPK14)
-
p38 MAP Kinase Substrate (e.g., ATF2, MEF2C, or a synthetic peptide)
-
This compound and control inhibitors (e.g., SB203580)
-
Kinase Assay Buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 50 µM DTT)
-
ATP
-
ADP detection reagent (e.g., ADP-Glo™ Kinase Assay kit)
-
96-well white opaque plates
-
Plate reader with luminescence detection capabilities
Experimental Workflow:
Caption: Experimental workflow for the in vitro p38 MAP kinase assay.
Detailed Procedure:
-
Inhibitor Preparation: Prepare a serial dilution of this compound and control inhibitors in the kinase assay buffer. A typical starting concentration for a new compound might be 100 µM, with 10-point, 3-fold serial dilutions.
-
Enzyme and Substrate/ATP Mix Preparation:
-
Dilute the recombinant p38α enzyme to the desired working concentration in the kinase assay buffer. The optimal concentration should be determined empirically to ensure the reaction is in the linear range.
-
Prepare a 2X substrate/ATP mix in the kinase assay buffer. The final concentration of ATP should be at or near its Km for p38α, and the substrate concentration should be optimized for the best signal-to-background ratio.
-
-
Assay Plate Setup:
-
Add 5 µL of the serially diluted inhibitor or vehicle (as a control) to the wells of a 96-well plate.
-
Add 10 µL of the diluted p38α enzyme to each well.
-
Incubate the plate at room temperature for 10-15 minutes to allow for inhibitor-enzyme binding.
-
-
Kinase Reaction:
-
Initiate the kinase reaction by adding 10 µL of the 2X substrate/ATP mix to each well. The final reaction volume will be 25 µL.
-
Incubate the plate at 30°C for a predetermined time (e.g., 30-60 minutes). The incubation time should be optimized to ensure the reaction is within the linear range.
-
-
Signal Detection (using ADP-Glo™ as an example):
-
Add 25 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.
-
Incubate at room temperature for 40 minutes.
-
Add 50 µL of Kinase Detection Reagent to each well to convert the generated ADP to ATP and produce a luminescent signal.
-
Incubate at room temperature for 30-60 minutes.
-
-
Data Acquisition and Analysis:
-
Measure the luminescence using a plate reader.
-
Calculate the percentage of inhibition for each inhibitor concentration relative to the vehicle control.
-
Plot the percent inhibition versus the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Logical Relationship of this compound Inhibition
The primary mechanism of action for many kinase inhibitors, including potentially this compound, is the competitive inhibition of ATP binding to the kinase's active site. By occupying the ATP-binding pocket, the inhibitor prevents the transfer of a phosphate group from ATP to the substrate, thereby blocking the kinase's catalytic activity.
Caption: Logical diagram illustrating the competitive inhibition of p38 MAP kinase by this compound.
Conclusion
The protocols and information provided herein offer a robust framework for investigating the inhibitory potential of this compound against p38 MAP kinase. While the primary target of this compound has been identified as vacuolar H+-ATPase, its evaluation against other key signaling kinases like p38 MAPK is a critical step in understanding its full pharmacological profile. The detailed experimental procedures will enable researchers to generate crucial quantitative data, contributing to a more comprehensive understanding of this compound's mechanism of action and its potential for therapeutic development.
References
Application Notes and Protocols for RG7356 (FR-167356) in Cancer Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
RG7356, also referred to as FR-167356, is a humanized monoclonal antibody that targets the CD44 antigen, a cell-surface glycoprotein implicated in a variety of cancer-related processes including cell adhesion, migration, and the maintenance of cancer stem cells. This document provides detailed application notes and protocols for the use of RG7356 in cancer research, based on available preclinical data. The primary mechanism of action of RG7356 involves the blockade of the interaction between CD44 and its principal ligand, hyaluronic acid (HA), and the induction of antibody-dependent cellular phagocytosis (ADCP) of tumor cells.
Mechanism of Action
RG7356 selectively binds to the constant region of the extracellular domain of CD44, which is present in all its isoforms. This binding sterically hinders the interaction between CD44 and hyaluronic acid, a key component of the extracellular matrix. The disruption of the CD44-HA axis interferes with downstream signaling pathways that promote tumor cell survival, proliferation, and migration.
Furthermore, as an IgG1 antibody, RG7356 can engage Fc receptors on the surface of immune cells, particularly macrophages. This engagement triggers antibody-dependent cellular phagocytosis (ADCP), leading to the engulfment and destruction of CD44-expressing tumor cells. Preclinical evidence also suggests that the antitumor activity of RG7356 is more pronounced in tumors expressing the standard isoform of CD44 (CD44s).
Data Presentation
In Vivo Antitumor Activity of RG7356
| Cancer Type | Model | Cell Line | Treatment Dose | Tumor Growth Inhibition (TGI) | Citation |
| Breast Cancer | Xenograft | MDA-MB-231 | 1 mg/kg | 85% | |
| Chronic Lymphocytic Leukemia | Xenograft | Not Specified | 0.01 mg/kg | Complete clearance of leukemia cells | [1] |
Experimental Protocols
In Vitro Cell Adhesion Assay
This protocol is designed to assess the ability of RG7356 to inhibit the adhesion of CD44-expressing cancer cells to hyaluronic acid-coated surfaces.
Materials:
-
CD44-positive cancer cell line (e.g., MDA-MB-231)
-
RG7356 antibody
-
Isotype control antibody (human IgG1)
-
96-well tissue culture plates
-
Hyaluronic acid (HA)
-
Bovine Serum Albumin (BSA)
-
Phosphate Buffered Saline (PBS)
-
Cell culture medium
-
Calcein-AM or other fluorescent cell stain
-
Fluorescence plate reader
Protocol:
-
Plate Coating:
-
Coat the wells of a 96-well plate with 100 µL of 100 µg/mL hyaluronic acid in PBS.
-
Incubate the plate overnight at 4°C.
-
The following day, wash the wells three times with PBS to remove unbound HA.
-
Block non-specific binding by adding 200 µL of 1% BSA in PBS to each well and incubate for 1 hour at 37°C.
-
Wash the wells three times with PBS.
-
-
Cell Preparation:
-
Harvest CD44-positive cancer cells and resuspend them in serum-free cell culture medium.
-
Label the cells with Calcein-AM according to the manufacturer's instructions.
-
Wash the cells to remove excess dye and resuspend in serum-free medium at a concentration of 1 x 10^6 cells/mL.
-
-
Adhesion Assay:
-
Pre-incubate the labeled cells with varying concentrations of RG7356 or the isotype control antibody for 30 minutes at 37°C.
-
Add 100 µL of the cell suspension (1 x 10^5 cells) to each HA-coated well.
-
Incubate the plate for 1-2 hours at 37°C in a humidified incubator.
-
Gently wash the wells three times with PBS to remove non-adherent cells.
-
-
Quantification:
-
Add 100 µL of PBS to each well.
-
Measure the fluorescence of the remaining adherent cells using a fluorescence plate reader.
-
Calculate the percentage of adhesion inhibition relative to the isotype control-treated cells.
-
Antibody-Dependent Cellular Phagocytosis (ADCP) Assay
This protocol outlines a method to evaluate the ability of RG7356 to induce the phagocytosis of cancer cells by macrophages.
Materials:
-
CD44-positive cancer cell line (e.g., MDA-MB-231)
-
Macrophage cell line (e.g., J774A.1) or primary human/mouse macrophages
-
RG7356 antibody
-
Isotype control antibody (human IgG1)
-
Fluorescent cell labeling dye for target cells (e.g., CFSE)
-
Fluorescently labeled anti-CD11b antibody (for macrophage identification)
-
Flow cytometer
Protocol:
-
Cell Preparation:
-
Label the target cancer cells with CFSE according to the manufacturer's protocol.
-
Wash and resuspend the labeled target cells in complete cell culture medium.
-
Harvest macrophages and adjust the cell concentration in complete medium.
-
-
Opsonization and Co-culture:
-
In a round-bottom 96-well plate, add the CFSE-labeled target cells.
-
Add varying concentrations of RG7356 or isotype control antibody to the target cells and incubate for 30 minutes at 37°C to allow for opsonization.
-
Add the macrophages to the wells at an effector-to-target (E:T) ratio of 4:1.
-
Centrifuge the plate at 300 x g for 3 minutes to facilitate cell-to-cell contact.
-
Incubate the co-culture for 2-4 hours at 37°C.
-
-
Flow Cytometry Analysis:
-
Following incubation, gently resuspend the cells.
-
Stain the cells with a fluorescently labeled anti-CD11b antibody to identify the macrophages.
-
Acquire the samples on a flow cytometer.
-
Gate on the CD11b-positive macrophage population and quantify the percentage of macrophages that are also positive for CFSE (indicating phagocytosis of the target cells).
-
Calculate the percentage of ADCP as the percentage of double-positive cells.
-
Murine Xenograft Model for In Vivo Efficacy
This protocol provides a general framework for establishing a subcutaneous xenograft model to evaluate the in vivo antitumor activity of RG7356.
Materials:
-
CD44-positive human cancer cell line (e.g., MDA-MB-231)
-
Immunocompromised mice (e.g., NOD/SCID or athymic nude mice)
-
RG7356 antibody
-
Vehicle control (e.g., sterile PBS)
-
Matrigel (optional)
-
Calipers for tumor measurement
Protocol:
-
Cell Implantation:
-
Harvest cancer cells and resuspend them in sterile PBS or a mixture of PBS and Matrigel.
-
Subcutaneously inject 1-5 x 10^6 cells in a volume of 100-200 µL into the flank of each mouse.
-
-
Tumor Growth and Treatment:
-
Monitor the mice regularly for tumor formation.
-
Once tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
Administer RG7356 or vehicle control to the respective groups. The route of administration (e.g., intraperitoneal, intravenous) and the dosing schedule (e.g., twice weekly) should be optimized based on preliminary studies. For example, a starting point could be 1 mg/kg administered intraperitoneally twice a week.
-
Measure tumor dimensions with calipers 2-3 times per week and calculate tumor volume using the formula: (Length x Width²) / 2.
-
-
Endpoint and Analysis:
-
Continue treatment and monitoring until tumors in the control group reach a predetermined endpoint size or for a specified duration.
-
At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., immunohistochemistry for CD44, macrophage infiltration).
-
Calculate the tumor growth inhibition (TGI) for the RG7356-treated group compared to the vehicle control group.
-
Visualizations
Caption: Mechanism of action of RG7356.
References
Troubleshooting & Optimization
Technical Support Center: Optimizing FR-167356 Concentration for Experiments
This technical support center provides researchers, scientists, and drug development professionals with guidance on utilizing FR-167356 in their experiments. This compound is a potent and selective inhibitor of the a3 isoform of vacuolar H+-ATPase (V-ATPase), not a p38 MAPK inhibitor. This resource will help you optimize its concentration for reliable and reproducible results.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
This compound is a specific inhibitor of the a3 isoform of vacuolar type H⁺-ATPase (V-ATPase).[1][2][3] V-ATPase is a proton pump responsible for acidifying intracellular compartments like lysosomes and osteoclast resorption lacunae. By inhibiting this pump, this compound can disrupt processes that rely on acidic environments, such as bone resorption by osteoclasts.[1][2]
Q2: What are the typical working concentrations for this compound in in vitro experiments?
The optimal concentration of this compound depends on the cell type and the specific experimental question. Based on published IC50 values, a good starting point for dose-response experiments is in the nanomolar range.
Q3: How should I prepare and store this compound?
For stock solutions, this compound is typically dissolved in DMSO. It is crucial to refer to the manufacturer's datasheet for specific solubility information. Stock solutions should be stored at -20°C or -80°C to minimize degradation. Avoid repeated freeze-thaw cycles by preparing small aliquots.
Q4: Are there any known off-target effects of this compound?
While this compound is described as a specific inhibitor of the a3 isoform of V-ATPase, it's important to acknowledge that no inhibitor is perfectly specific.[1][2] It does show some activity against other V-ATPase isoforms, though with lower potency.[2] Researchers should always include appropriate controls to account for potential off-target effects. There is currently no strong evidence to suggest that this compound directly inhibits p38 MAPK.
Quantitative Data Summary
| Parameter | Cell/Tissue Type | Value (nM) | Reference |
| IC50 | Osteoclast plasma membranes | 170 | [3] |
| IC50 | Macrophage microsomes | 220 | [3] |
| IC50 | Renal brush border membranes | 370 | [3] |
| IC50 | Liver lysosomal membranes | 1200 | [3] |
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| No observable effect at expected concentrations. | Cell line insensitivity: The cell line may not express the a3 isoform of V-ATPase or have low levels of it.Incorrect dosage: Calculation error or degradation of the compound. | Confirm target expression: Use techniques like Western blot or qPCR to verify the presence of the V-ATPase a3 subunit.Perform a dose-response curve: Test a wide range of concentrations (e.g., 10 nM to 10 µM) to determine the optimal concentration for your specific cell line.Prepare fresh dilutions: Always use freshly prepared dilutions from a properly stored stock solution. |
| High cell toxicity or unexpected cell death. | Concentration too high: Exceeding the optimal concentration can lead to off-target effects and general cytotoxicity.Solvent toxicity: High concentrations of the solvent (e.g., DMSO) can be toxic to cells. | Lower the concentration: Based on your dose-response curve, select the lowest concentration that gives the desired biological effect.Solvent control: Ensure the final concentration of the solvent in your experimental and control wells is identical and non-toxic (typically ≤ 0.1% DMSO). |
| Inconsistent results between experiments. | Variability in cell culture: Differences in cell passage number, confluency, or health can affect the experimental outcome.Inconsistent compound handling: Repeated freeze-thaw cycles of the stock solution can lead to degradation. | Standardize cell culture protocols: Use cells within a consistent passage number range and ensure they are in a logarithmic growth phase.Aliquot stock solutions: Prepare single-use aliquots of the this compound stock solution to avoid repeated freeze-thaw cycles. |
Experimental Protocols
In Vitro Cell-Based Assay: Inhibition of Lysosomal Acidification
This protocol provides a general framework for assessing the inhibitory effect of this compound on lysosomal acidification using a pH-sensitive fluorescent dye.
Materials:
-
Cells of interest (e.g., macrophages, cancer cell lines)
-
Complete cell culture medium
-
This compound
-
DMSO (for stock solution)
-
pH-sensitive lysosomal dye (e.g., LysoSensor™ Green DND-189)
-
Phosphate-buffered saline (PBS)
-
96-well black, clear-bottom microplate
-
Fluorescence microplate reader or fluorescence microscope
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density that will result in 70-80% confluency on the day of the experiment. Incubate overnight at 37°C and 5% CO2.
-
Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Create a serial dilution of this compound in complete cell culture medium to achieve final desired concentrations (e.g., 10 nM, 100 nM, 1 µM, 10 µM). Include a vehicle control (medium with the same final concentration of DMSO).
-
Treatment: Remove the old medium from the cells and replace it with the medium containing the different concentrations of this compound or the vehicle control. Incubate for the desired treatment time (e.g., 1-24 hours).
-
Dye Loading: Following the manufacturer's instructions for the pH-sensitive dye, prepare the dye-loading solution. Remove the treatment medium and wash the cells once with PBS. Add the dye-loading solution to each well and incubate for the recommended time (e.g., 30 minutes) at 37°C.
-
Fluorescence Measurement: After incubation, wash the cells with PBS. Add fresh PBS or a suitable imaging buffer to each well. Measure the fluorescence intensity using a microplate reader with the appropriate excitation and emission wavelengths for the chosen dye. Alternatively, visualize the cells using a fluorescence microscope. A decrease in fluorescence intensity in this compound-treated cells compared to the vehicle control indicates an inhibition of lysosomal acidification.
-
Data Analysis: Normalize the fluorescence readings to the vehicle control. Plot the normalized fluorescence against the concentration of this compound to generate a dose-response curve and calculate the IC50 value.
Visualizations
References
- 1. A novel inhibitor of vacuolar ATPase, FR167356, which can discriminate between osteoclast vacuolar ATPase and lysosomal vacuolar ATPase - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A novel inhibitor of vacuolar ATPase, FR167356, which can discriminate between osteoclast vacuolar ATPase and lysosomal vacuolar ATPase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
FR-167356 off-target effects and how to mitigate them
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the use of FR-167356, focusing on its mechanism of action, potential off-target effects, and strategies to ensure data integrity.
Frequently Asked Questions (FAQs)
Q1: What is the primary molecular target of this compound?
A1: The primary and specific molecular target of this compound is the vacuolar-type H+-ATPase (V-ATPase). It shows particular potency against the a3 isoform of V-ATPase.
Q2: Is this compound a p38 MAPK inhibitor?
A2: No, based on available literature, this compound is not a p38 MAPK inhibitor. It is a specific V-ATPase inhibitor. Any initial ambiguity likely stems from general discussions of off-target effects among kinase inhibitors, but specific data supporting p38 MAPK inhibition by this compound is lacking.
Q3: What are the known off-target effects of this compound?
A3: Currently, there is no specific documentation in the peer-reviewed literature detailing off-target effects of this compound on other proteins, including kinases. However, as with any small molecule inhibitor, off-target interactions cannot be entirely ruled out and may be context-dependent. It is crucial to perform proper control experiments to validate that the observed biological effects are due to the inhibition of V-ATPase.
Q4: How does the inhibitory activity of this compound vary against V-ATPases from different sources?
A4: this compound exhibits differential inhibitory activity against V-ATPases from various cellular locations, indicating a degree of selectivity. For a detailed comparison of its potency, please refer to the data in Table 1.
Quantitative Data Summary
Table 1: Inhibitory Potency (IC50) of this compound against V-ATPase from Various Sources
| V-ATPase Source | IC50 (nM) |
| Osteoclast Plasma Membranes | 170[1] |
| Macrophage Microsomes | 220[1] |
| Renal Brush Border Membranes | 370[1] |
This table summarizes the concentration of this compound required to inhibit 50% of the V-ATPase activity from different biological preparations.
Troubleshooting Guides
Q5: I am observing an unexpected phenotype or high cell toxicity in my experiment with this compound. How can I determine if this is an off-target effect?
A5: It is essential to systematically troubleshoot unexpected results. The following workflow can help you distinguish between on-target effects, off-target effects, and experimental artifacts.
Q6: My experimental results are inconsistent when using this compound. What could be the cause?
A6: Inconsistent results can arise from several factors:
-
Compound Stability: Ensure that your stock solution of this compound is fresh and has been stored correctly according to the manufacturer's instructions. The stability of the compound in your specific cell culture media and conditions should also be considered.
-
Cellular State: The passage number, density, and metabolic state of your cells can influence their response to inhibitors. Use cells within a consistent passage range and plate them at a uniform density.
-
Experimental Conditions: Minor variations in incubation times, concentrations, or the application of other stimuli can lead to different outcomes. Maintain strict consistency in your experimental protocol.
Signaling Pathway and Mechanism of Action
Experimental Protocols
Protocol 1: V-ATPase Activity Assay (Biochemical)
This protocol is adapted from general methods for measuring V-ATPase activity through phosphate release.[2][3]
Objective: To quantify the enzymatic activity of V-ATPase in isolated membrane fractions and determine the inhibitory effect of this compound.
Materials:
-
Isolated membrane vesicles (e.g., from osteoclasts, lysosomes)
-
This compound
-
Bafilomycin A1 (positive control for V-ATPase inhibition)
-
Assay Buffer: 50 mM HEPES, 150 mM KCl, 5 mM MgCl2, pH 7.4
-
ATP solution (100 mM stock)
-
Inhibitor cocktail (to block other ATPases): 1 mM sodium orthovanadate (P-type ATPase inhibitor), 5 µg/ml oligomycin (F-type ATPase inhibitor), 100 mM sodium molybdate (phosphatase inhibitor)
-
Malachite green reagent for phosphate detection
Procedure:
-
Prepare Reactions: In a 96-well plate, prepare reaction mixtures containing your membrane fraction (e.g., 10-20 µg of protein) in Assay Buffer with the inhibitor cocktail.
-
Add Inhibitors: Add serial dilutions of this compound or Bafilomycin A1 to the appropriate wells. Include a vehicle control (e.g., DMSO). Incubate for 15 minutes at 37°C.
-
Initiate Reaction: Start the reaction by adding ATP to a final concentration of 5 mM.
-
Incubate: Incubate the plate at 37°C for 30-60 minutes.
-
Stop Reaction & Detect Phosphate: Stop the reaction by adding the malachite green reagent. This reagent will react with the inorganic phosphate (Pi) released by ATP hydrolysis.
-
Measure Absorbance: Read the absorbance at the appropriate wavelength (e.g., 620-650 nm) using a plate reader.
-
Data Analysis: Create a standard curve using known concentrations of phosphate. Calculate the amount of Pi released in each reaction and determine the IC50 value for this compound by plotting the percent inhibition against the log of the inhibitor concentration.
Protocol 2: Lysosomal pH Measurement in Live Cells
This protocol describes a general method using a ratiometric fluorescent dye to confirm on-target V-ATPase inhibition in a cellular context.[4][5][6]
Objective: To measure the pH of lysosomes in live cells and assess the alkalinizing effect of this compound.
Materials:
-
Cultured cells
-
This compound
-
LysoSensor™ Yellow/Blue DND-160 or a similar ratiometric lysosomal pH indicator
-
Live-cell imaging buffer (e.g., HBSS)
-
Fluorescence microscope or plate reader with appropriate filter sets
Procedure:
-
Cell Plating: Plate cells on a glass-bottom dish or 96-well plate suitable for microscopy and allow them to adhere overnight.
-
Dye Loading: Load the cells with the LysoSensor™ dye according to the manufacturer's instructions (e.g., 1 µM for 30-60 minutes at 37°C).
-
Wash: Gently wash the cells with pre-warmed live-cell imaging buffer to remove excess dye.
-
Inhibitor Treatment: Add this compound at the desired concentration to the cells and incubate for a time determined by your experimental needs (e.g., 1-4 hours). Include a vehicle control.
-
Imaging: Acquire fluorescence images using two different emission wavelengths (e.g., ~450 nm for blue and ~510 nm for yellow for LysoSensor™ Yellow/Blue) with a single excitation wavelength (e.g., ~360 nm).
-
Data Analysis: Calculate the ratio of the fluorescence intensities (e.g., Yellow/Blue). An increase in this ratio indicates a more acidic environment, while a decrease signifies lysosomal alkalinization. Compare the ratio in this compound-treated cells to the vehicle control. A significant decrease in the ratio confirms the on-target effect of V-ATPase inhibition.
-
(Optional) Calibration: To obtain absolute pH values, a standard curve can be generated by treating dye-loaded cells with buffers of known pH in the presence of ionophores like nigericin and monensin.
Protocol 3: General Kinase Selectivity Screening
This protocol provides a general workflow for how a researcher could screen for potential off-target kinase inhibition.
Objective: To assess the inhibitory activity of this compound against a panel of protein kinases.
Procedure:
-
Select a Kinase Panel: Choose a commercially available kinase profiling service that offers a diverse panel of kinases (e.g., covering different families of the kinome).
-
Primary Screen: As a first pass, screen this compound at a single, high concentration (e.g., 1 or 10 µM) against the entire kinase panel. This will identify potential "hits."
-
Dose-Response Analysis: For any kinases that show significant inhibition (e.g., >50%) in the primary screen, perform a dose-response analysis. Test a range of this compound concentrations to determine the IC50 value for each potential off-target kinase.
-
Compare On- and Off-Target Potency: Compare the IC50 values for any identified off-target kinases with the on-target IC50 for V-ATPase. A large window between the on-target and off-target potencies (e.g., >100-fold) suggests good selectivity. If the potencies are similar, the observed cellular effects at a given concentration could be due to the inhibition of both the on-target and off-target proteins.
References
- 1. This compound | ATPase | TargetMol [targetmol.com]
- 2. researchgate.net [researchgate.net]
- 3. Measuring In Vitro ATPase Activity for Enzymatic Characterization [jove.com]
- 4. How do you use PDMPO to monitor lysosomal pH? | AAT Bioquest [aatbio.com]
- 5. Analysis of Lysosomal pH by Flow Cytometry Using FITC-Dextran Loaded Cells | Springer Nature Experiments [experiments.springernature.com]
- 6. Frontiers | Live-cell Microscopy and Fluorescence-based Measurement of Luminal pH in Intracellular Organelles [frontiersin.org]
Technical Support Center: Troubleshooting Insolubility of p38 MAPK Inhibitors
A- Introduction
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering solubility issues with p38 MAPK inhibitors, such as FR-167356. While specific solubility data for this compound is not widely available, this guide addresses common challenges associated with this class of poorly soluble compounds.
Frequently Asked Questions (FAQs)
Q1: My p38 MAPK inhibitor will not dissolve in aqueous buffers for my cell-based assay. What is the recommended first step?
A1: Due to the hydrophobic nature of many p38 MAPK inhibitors, direct dissolution in aqueous buffers is generally not feasible. The recommended first step is to prepare a concentrated stock solution in a water-miscible organic solvent. Dimethyl sulfoxide (DMSO) is a common choice due to its strong solubilizing properties for many nonpolar compounds.
Q2: I've dissolved my inhibitor in DMSO, but it precipitates when I dilute it into my aqueous cell culture medium. How can I prevent this?
A2: This phenomenon, often called "crashing out," is a common issue. Here are several strategies to mitigate it:
-
Optimize the final DMSO concentration: Aim for the lowest possible final concentration of DMSO in your culture medium, typically well below 1%, as higher concentrations can be cytotoxic.
-
Use a co-solvent system: In some cases, a mixture of solvents can maintain solubility more effectively than a single solvent.
-
Employ surfactants or cyclodextrins: These agents can help create micelles or inclusion complexes that keep the compound dispersed in the aqueous phase.
-
Gentle warming and mixing: Briefly warming the aqueous medium (e.g., to 37°C) and vortexing while adding the stock solution can sometimes improve solubility.
Q3: Are there alternative solvents to DMSO if it's not effective or compatible with my assay?
A3: Other water-miscible organic solvents that can be tested include ethanol, methanol, dimethylformamide (DMF), and dimethylacetamide (DMA). The choice of solvent will depend on the specific inhibitor and the tolerance of your experimental system.
Q4: I am observing inconsistent results between experiments. Could this be related to solubility?
A4: Yes, inconsistent results can be a sign of solubility issues. If the compound is not fully dissolved or is aggregating, the effective concentration will vary between experiments. Ensure your stock solution is fully dissolved and homogenous before each use and standardize your dilution protocol.
Troubleshooting Guide
This guide addresses specific issues that may arise during the preparation and use of p38 MAPK inhibitor solutions.
| Issue | Possible Cause | Solution |
| Compound precipitates immediately upon dilution of the DMSO stock into an aqueous buffer. | High Final Concentration: The final concentration of the inhibitor in the aqueous solution may be above its solubility limit. | Decrease the final working concentration of the inhibitor. If a higher concentration is necessary, consider formulation strategies with co-solvents or surfactants. |
| Improper Mixing Technique: Adding the aqueous buffer directly to the small volume of the inhibitor stock can create localized areas of high concentration, leading to precipitation. | Add the inhibitor stock solution dropwise to the vortexing aqueous buffer. | |
| Low or no activity observed in the assay. | Adsorption to Plasticware: Hydrophobic compounds can adsorb to the surface of plastic tubes and pipette tips. | Use low-adhesion plasticware. Pre-rinsing pipette tips with the solution before transferring can also help. |
| Aggregation: The inhibitor may be forming small, inactive aggregates in the aqueous solution that are not visibly precipitated. | Briefly sonicate the final working solution to help break up small aggregates. The use of a carrier protein like BSA in the final medium can also sometimes help maintain the solubility of hydrophobic compounds. | |
| High background signal or artifacts in the assay. | Compound Aggregation: Aggregates can lead to non-specific interactions or light scattering. | Visually inspect the solution for turbidity. Dynamic light scattering (DLS) can be used to detect aggregates. If aggregation is suspected, reformulation with surfactants or other anti-aggregation agents is recommended. |
Data Presentation
The following table summarizes representative solubility data for a p38 MAPK inhibitor. Note that specific values can vary between different inhibitors in this class.
| Solvent | Solubility | Notes |
| DMSO | ≥ 25 mM | A common solvent for creating high-concentration stock solutions. |
| Ethanol | Soluble | Can be used as an alternative to DMSO, but may have different effects on cells. |
| Water | Insoluble | Direct dissolution in aqueous solutions is generally not possible. |
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution in DMSO
Materials:
-
p38 MAPK inhibitor powder
-
Anhydrous, high-purity Dimethyl Sulfoxide (DMSO)
-
Sterile, low-adhesion microcentrifuge tubes
-
Analytical balance
-
Vortex mixer
-
Water bath sonicator (optional)
Procedure:
-
Weigh the Compound: Accurately weigh out a precise amount of the inhibitor powder (e.g., 1 mg) using an analytical balance.
-
Calculate Solvent Volume: Based on the molecular weight of the compound, calculate the volume of DMSO required to achieve a 10 mM concentration.
-
Dissolution: Add the calculated volume of anhydrous DMSO to the vial containing the inhibitor.
-
Mixing: Vortex the solution for 1-2 minutes. If the compound does not fully dissolve, brief sonication (5-10 minutes in a water bath sonicator) or gentle warming (to 37°C) can be applied.
-
Storage: Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.
Protocol 2: Dilution of DMSO Stock into Aqueous Medium for Cell-Based Assays
Procedure:
-
Prepare Intermediate Dilutions in DMSO: From your 10 mM stock solution in DMSO, prepare a series of intermediate dilutions (e.g., 1 mM, 100 µM) in pure DMSO.
-
Prepare Final Aqueous Solution:
-
Pre-warm your aqueous buffer (e.g., cell culture medium) to the desired experimental temperature (e.g., 37°C).
-
Add a small volume of the final DMSO intermediate to the pre-warmed aqueous buffer. It is critical to add the DMSO stock to the aqueous buffer and not the other way around.
-
Immediately after adding the DMSO stock, vortex or pipette the solution vigorously to ensure rapid and uniform dispersion, which can help prevent precipitation.
-
Ensure the final DMSO concentration in your assay does not exceed a level that is toxic to your cells (typically <0.5%).
-
Mandatory Visualization
p38 MAPK Signaling Pathway
The following diagram illustrates the canonical p38 MAPK signaling pathway, which is the target of inhibitors like this compound. Cellular stresses and inflammatory cytokines activate a cascade of kinases, leading to the activation of p38 MAPK and subsequent downstream cellular responses.
Caption: The p38 MAPK signaling cascade.
Experimental Workflow for a Cell-Based Assay
This diagram outlines a typical workflow for evaluating the efficacy of a poorly soluble p38 MAPK inhibitor in a cell-based assay.
Caption: Workflow for inhibitor studies.
FR-167356 long-term stability in solution
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing a stock solution of FR-167356?
A1: Based on its chemical structure, this compound is expected to be soluble in organic solvents such as DMSO, ethanol, and dimethylformamide (DMF). For biological experiments, DMSO is a common choice for creating a concentrated stock solution. It is crucial to check the compound's solubility in your chosen solvent at the desired concentration.
Q2: How should I store the solid form of this compound?
A2: Solid this compound should be stored in a tightly sealed container, protected from light and moisture. For long-term storage, it is recommended to keep it at -20°C.
Q3: What are the general recommendations for storing this compound in solution?
A3: Stock solutions of this compound in a suitable solvent (e.g., DMSO) should be stored at -20°C or -80°C in small aliquots to minimize freeze-thaw cycles. The stability of the compound in aqueous solutions for extended periods is likely to be limited and should be assessed for your specific experimental conditions.
Q4: How can I determine the stability of this compound in my experimental buffer?
A4: To determine the stability in your specific buffer, you can perform a time-course experiment. Prepare the this compound solution in your buffer and analyze its concentration and purity at different time points (e.g., 0, 2, 4, 8, 24 hours) using an appropriate analytical method like High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[1]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Precipitation observed in the stock solution upon thawing. | The concentration of the compound exceeds its solubility at that temperature. | Gently warm the solution to 37°C and vortex to redissolve the compound. If precipitation persists, consider preparing a new stock solution at a lower concentration. |
| Loss of biological activity in the experiment. | The compound may have degraded in the working solution. | Prepare fresh working solutions from a frozen stock aliquot for each experiment. Avoid prolonged storage of dilute aqueous solutions. Perform a stability check of the compound in your experimental media. |
| Inconsistent experimental results. | Multiple freeze-thaw cycles of the stock solution may have led to degradation. | Aliquot the stock solution into single-use volumes to avoid repeated freezing and thawing. |
| Appearance of new peaks in HPLC/LC-MS analysis. | This could indicate degradation of this compound. | Stress testing (e.g., exposure to heat, light, acid, or base) can help identify potential degradation products and pathways.[2] This information is valuable for understanding the compound's stability limitations. |
Experimental Protocols
General Protocol for Assessing Solution Stability of this compound
This protocol outlines a general method for evaluating the stability of this compound in a specific solution using HPLC.
1. Materials:
- This compound
- High-purity solvent (e.g., DMSO)
- Experimental buffer of interest
- HPLC system with a suitable column (e.g., C18)
- Mobile phase (e.g., acetonitrile and water with a modifier like formic acid or trifluoroacetic acid)
- Autosampler vials
2. Procedure:
- Prepare a concentrated stock solution of this compound in the chosen solvent (e.g., 10 mM in DMSO).
- Dilute the stock solution to the final desired concentration in the experimental buffer.
- Immediately after preparation (T=0), take an aliquot of the solution and inject it into the HPLC system to determine the initial concentration and purity.
- Store the remaining solution under the desired experimental conditions (e.g., 4°C, room temperature, 37°C).
- At subsequent time points (e.g., 1, 4, 8, 24, 48 hours), take aliquots of the solution and analyze them by HPLC.
- Compare the peak area of this compound at each time point to the T=0 value to determine the percentage of the compound remaining. The appearance of new peaks may indicate degradation products.
Visualizations
Experimental Workflow for Stability Assessment
Caption: Workflow for assessing the stability of this compound in solution.
Hypothetical Signaling Pathway Inhibition by this compound
Disclaimer: The following diagram illustrates a representative signaling pathway that could be inhibited by a V-ATPase inhibitor like this compound. The exact pathway for this compound may differ and requires experimental validation.
Caption: Hypothetical inhibition of a signaling pathway by this compound.
References
Technical Support Center: Interpreting Unexpected Results with p38 MAPK Inhibitors
A Note on FR-167356:
Before proceeding, it is important to clarify the identity of the compound . Our records indicate that This compound is a specific inhibitor of the a3 isoform of vacuolar type H⁺-ATPase. It is possible that you are working with a related but distinct compound, FR-167653 , which is a known inhibitor of p38 MAP kinase. Alternatively, the results you are observing may be due to uncharacterized off-target effects of this compound or a mislabeled reagent. We advise verifying the identity and purity of your compound via analytical methods.
This guide is designed to help you troubleshoot unexpected results commonly encountered when working with p38 MAPK inhibitors . The principles and protocols outlined here are broadly applicable to this class of compounds.
Frequently Asked Questions (FAQs)
Q1: My p38 MAPK inhibitor is not showing the expected inhibitory effect on downstream targets. What could be the problem?
A1: Several factors could be at play:
-
Inactive p38 MAPK Pathway: The p38 MAPK pathway may not be activated by the stimulus in your specific experimental system.
-
Suboptimal Inhibitor Concentration: The concentration of the inhibitor may be too low to effectively inhibit the kinase.
-
Incorrect Timing: The pre-incubation time with the inhibitor might be too short, or the stimulation time might be inappropriate to observe the desired effect.
-
Inhibitor Degradation: The inhibitor may have degraded due to improper storage or instability in your experimental medium.
Q2: I'm observing an unexpected increase in a signaling pathway that should be downstream of p38 MAPK. Is this possible?
A2: Yes, this is a known phenomenon referred to as a paradoxical effect. Inhibition of p38α can sometimes lead to the activation of other MAPK pathways, such as JNK and ERK, through the disruption of negative feedback loops.[1]
Q3: My cells are showing high levels of toxicity that don't seem related to p38 MAPK inhibition. What could be the cause?
A3: This could be due to several reasons:
-
Off-Target Effects: The inhibitor may be affecting other kinases or cellular targets, leading to toxicity.[2] Many early p38 MAPK inhibitors were found to have off-target effects leading to issues like liver toxicity.[3][4][5]
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Solvent Toxicity: The concentration of the solvent (e.g., DMSO) used to dissolve the inhibitor may be too high.
-
High Inhibitor Concentration: The concentration of the inhibitor itself might be in a toxic range for your specific cell type.
Q4: I'm seeing inconsistent results between experiments. What are the common sources of variability?
A4: Inconsistent results can arise from:
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Inhibitor Instability: Ensure you are using fresh dilutions of the inhibitor for each experiment.
-
Cell Culture Variability: Differences in cell passage number, confluency, and overall health can significantly impact signaling pathways.
-
Inconsistent Stimulation: The potency of the stimulus used to activate the p38 MAPK pathway can vary.
Troubleshooting Guides
Problem 1: Lack of Expected Inhibitory Effect
| Possible Cause | Troubleshooting Steps |
| Inactive p38 Pathway | 1. Confirm p38 MAPK activation by your stimulus via Western blot for phospho-p38 (Thr180/Tyr182). 2. Include a positive control stimulus known to activate p38 MAPK in your cell type (e.g., Anisomycin, LPS, UV radiation).[2][6] |
| Suboptimal Inhibitor Concentration | 1. Perform a dose-response curve to determine the optimal, non-toxic concentration of the inhibitor. 2. Consult the literature for effective concentrations of your specific inhibitor in similar experimental systems. |
| Incorrect Timing | 1. Optimize the pre-incubation time with the inhibitor (typically 1-2 hours). 2. Perform a time-course experiment for your stimulus to identify the peak of p38 MAPK activation. |
| Inhibitor Degradation | 1. Prepare fresh stock solutions and working dilutions of the inhibitor. 2. Follow the manufacturer's instructions for proper storage. |
Problem 2: Paradoxical Pathway Activation
| Possible Cause | Troubleshooting Steps |
| Activation of Compensatory Pathways | 1. Probe for the activation of parallel signaling pathways, such as ERK/MEK and JNK, via Western blot. 2. Consider using inhibitors for these pathways in combination with the p38 MAPK inhibitor to dissect the signaling network. |
| Cell-Type Specific Effects | 1. Be aware that the cellular context can dictate the outcome of p38 MAPK inhibition. 2. Compare your results to published data in different cell lines. |
| Off-Target Effects | 1. Use a structurally different p38 MAPK inhibitor to confirm that the observed effect is due to p38 MAPK inhibition and not an off-target effect. 2. Consider using genetic approaches like siRNA or CRISPR to validate your findings. |
Data Presentation
Table 1: In Vitro Potency of Common p38 MAPK Inhibitors
| Inhibitor | Target Isoforms | IC50 (p38α) | Common Off-Targets |
| SB203580 | α, β | ~50-100 nM | GAK, CK1, RIP2[2] |
| BIRB 796 | α, β, γ, δ | ~38 nM | JNK2/3 (at higher conc.) |
| VX-745 | α | ~10 nM | More selective for α over β |
| Losmapimod | α, β | pKi of 8.1 (α) |
IC50 values can vary depending on the assay conditions.
Experimental Protocols
Protocol 1: Western Blot for Phospho-p38 MAPK
This protocol is to verify the activation of the p38 MAPK pathway and the efficacy of the inhibitor.
Methodology:
-
Cell Treatment: Plate cells and grow to the desired confluency. Pre-treat with the p38 MAPK inhibitor or vehicle for 1-2 hours.
-
Stimulation: Add a known p38 MAPK activator (e.g., Anisomycin, LPS) for the appropriate duration.
-
Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Separate 20-30 µg of protein on an SDS-PAGE gel and transfer to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody against phospho-p38 MAPK (Thr180/Tyr182) overnight at 4°C. Also, probe a separate membrane or strip the current one to test for total p38 MAPK as a loading control.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the bands using an ECL substrate and an imaging system.
Visualizations
References
- 1. “Go upstream, young man”: lessons learned from the p38 saga - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Potential adverse effects associated with inhibition of p38alpha/beta MAP kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Recent Advances in the Inhibition of p38 MAPK as a Potential Strategy for the Treatment of Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. p38 mitogen-activated protein kinases - Wikipedia [en.wikipedia.org]
Technical Support Center: Improving FR-167356 Efficacy In Vivo
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the V-ATPase inhibitor, FR-167356. The information is designed to address specific issues that may be encountered during in vivo experiments.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a specific inhibitor of the a3 isoform of the vacuolar H+-ATPase (V-ATPase). V-ATPase is a proton pump responsible for acidifying intracellular compartments and the extracellular microenvironment. In cancer cells, V-ATPase activity is often upregulated and contributes to several hallmarks of cancer, including metabolic reprogramming, invasion, metastasis, and drug resistance. By inhibiting the a3 isoform of V-ATPase, which is often overexpressed in cancer cells, this compound can disrupt these processes.
Q2: What are the reported in vitro IC50 values for this compound?
A2: The half-maximal inhibitory concentration (IC50) values for this compound can vary depending on the cell type and assay conditions. The following table summarizes reported IC50 values.
Q3: Is this compound orally bioavailable?
A3: Literature suggests that this compound is available for oral administration. However, as with many small molecule inhibitors, its bioavailability may be limited by poor aqueous solubility. Formulation strategies may be necessary to enhance its absorption and in vivo efficacy.
Q4: What are the potential in vivo side effects of V-ATPase inhibition?
A4: While isoform-specific inhibitors like this compound aim for tumor selectivity, pan-V-ATPase inhibition can be toxic.[1] Potential side effects could be related to the disruption of normal physiological processes that rely on V-ATPase function, such as bone resorption and renal acidification.[1] Close monitoring of animal health during in vivo studies is crucial.
Q5: How can I monitor the in vivo efficacy of this compound?
A5: In vivo efficacy can be monitored through several methods, including:
-
Tumor growth inhibition: Regularly measuring tumor volume in xenograft or other cancer models.
-
Pharmacodynamic markers: Assessing the inhibition of V-ATPase activity in tumor tissue. This can be challenging directly, but downstream markers of V-ATPase inhibition, such as changes in the tumor microenvironment's pH or alterations in signaling pathways regulated by V-ATPase, can be evaluated.
-
Metastasis assessment: In relevant models, monitoring the development of metastases.
-
Survival studies: Evaluating the impact of treatment on the overall survival of the animals.
Troubleshooting Guide
This guide addresses common issues encountered during in vivo experiments with this compound in a question-and-answer format.
Issue 1: Suboptimal or inconsistent tumor growth inhibition.
-
Question: I am not observing the expected level of tumor growth inhibition, or the results are highly variable between animals. What could be the cause?
-
Answer: Several factors could contribute to this issue:
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Poor Bioavailability: this compound may have low oral bioavailability due to poor solubility. Consider reformulating the compound.
-
Suboptimal Dosing or Schedule: The dose or frequency of administration may not be sufficient to maintain therapeutic concentrations in the tumor tissue. A dose-escalation study may be necessary.
-
Drug Formulation and Administration: Ensure the drug suspension is homogenous before each administration and that the oral gavage technique is consistent.
-
Animal Health: Underlying health issues in the experimental animals can affect tumor growth and drug metabolism.
-
Tumor Model Heterogeneity: The chosen xenograft model may have intrinsic resistance or develop resistance over time. Ensure the cell line is well-characterized.[2]
-
Issue 2: Observed toxicity or adverse effects in animals.
-
Question: My animals are showing signs of toxicity (e.g., weight loss, lethargy). What should I do?
-
Answer:
-
Dose Reduction: The administered dose may be too high. Consider reducing the dose or adjusting the dosing schedule.
-
Off-Target Effects: While this compound is reported to be specific for the a3 isoform, off-target effects at higher concentrations cannot be ruled out.
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Vehicle Toxicity: The vehicle used to formulate this compound could be causing toxicity. Run a vehicle-only control group to assess this.
-
Monitor Organ Function: If toxicity is suspected, consider collecting blood and tissue samples for histopathological and biochemical analysis to identify affected organs.
-
Issue 3: Difficulty in formulating this compound for in vivo administration.
-
Question: this compound is poorly soluble in aqueous solutions. What are some suitable formulation strategies for oral delivery?
-
Answer: For hydrophobic small molecules, several formulation strategies can improve oral bioavailability:
-
Nanosuspensions: Reducing the particle size to the nanometer range can increase the surface area and dissolution rate.
-
Lipid-Based Formulations: Encapsulating the drug in liposomes or other lipid-based carriers can enhance absorption.[3][4][5]
-
Amorphous Solid Dispersions: Dispersing the drug in a polymer matrix in an amorphous state can improve solubility.
-
Co-solvents and Surfactants: Using a mixture of solvents and surfactants can help to solubilize the compound for administration. Commonly used vehicles for hydrophobic drugs include solutions containing DMSO, PEG400, and Tween 80. However, the tolerability of these vehicles in animals must be confirmed.
-
Quantitative Data
Table 1: In Vitro IC50 Values for this compound
| Cell Type/Membrane Preparation | IC50 (nM) |
| Osteoclast plasma membranes | 170 |
| Renal brush border membranes | 370 |
| Macrophage microsomes | 220 |
Data is illustrative and should be confirmed from primary literature.
Experimental Protocols
Protocol: In Vivo Efficacy Study of this compound in a Xenograft Mouse Model
This protocol provides a general framework. Specific details may need to be optimized for your particular cancer model and experimental setup.
1. Animal Model and Tumor Implantation
-
Animal Strain: Use immunodeficient mice (e.g., NOD/SCID, NSG) suitable for the xenograft model.
-
Cell Line: Select a cancer cell line known to express the a3 isoform of V-ATPase.
-
Implantation: Subcutaneously inject 1 x 10^6 to 10 x 10^7 cells in a volume of 100-200 µL of a suitable medium (e.g., PBS or serum-free medium), potentially mixed with Matrigel, into the flank of each mouse.[6]
2. Drug Formulation and Administration
-
Formulation: Prepare a nanosuspension of this compound in a vehicle such as 0.5% carboxymethylcellulose (CMC) in water. The final concentration should be determined based on the desired dose and a maximum administration volume of 10 mL/kg.
-
Administration: Administer this compound or vehicle control orally via gavage once or twice daily.
3. Experimental Groups
-
Group 1: Vehicle control (e.g., 0.5% CMC)
-
Group 2: this compound (low dose, e.g., 10 mg/kg)
-
Group 3: this compound (high dose, e.g., 50 mg/kg)
-
Group 4 (Optional): Positive control (a standard-of-care chemotherapy for the chosen cancer model)
4. Monitoring and Endpoints
-
Tumor Growth: Measure tumor volume with calipers two to three times per week. Tumor volume can be calculated using the formula: (Length x Width^2) / 2.
-
Body Weight and Animal Health: Monitor animal body weight and general health daily.
-
Endpoint: Euthanize animals when tumors reach a predetermined size (e.g., 1500-2000 mm^3), or if they show signs of significant distress.
-
Tissue Collection: At the end of the study, collect tumors and major organs for pharmacodynamic and histopathological analysis.
Visualizations
Caption: V-ATPase signaling pathway in cancer and the inhibitory action of this compound.
Caption: Experimental workflow for an in vivo efficacy study of this compound.
References
- 1. Regulation and function of V-ATPases in physiology and disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Nanodisks: hydrophobic drug delivery vehicles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. WO2004073684A3 - Lipophilic drug delivery vehicle and methods of use thereof - Google Patents [patents.google.com]
- 5. books.rsc.org [books.rsc.org]
- 6. In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: FR-167356 Cytotoxicity Assessment
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for assessing the cytotoxicity of FR-167356 in various cell lines.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a specific inhibitor of vacuolar H+-ATPase (V-ATPase). V-ATPases are ATP-dependent proton pumps responsible for acidifying intracellular compartments, such as lysosomes, and the extracellular microenvironment. By inhibiting V-ATPase, this compound disrupts cellular pH homeostasis, which can trigger various downstream effects, including the induction of apoptosis.
Q2: What are the expected cytotoxic effects of this compound in cancer cell lines?
As a V-ATPase inhibitor, this compound is expected to exhibit cytotoxic effects in cancer cells. Inhibition of V-ATPase can lead to the induction of apoptosis through the lysosomal pathway. This involves the destabilization of lysosomes and the release of cathepsins into the cytoplasm, which in turn can activate the caspase cascade. Some studies on other V-ATPase inhibitors, such as Bafilomycin A1, have shown induction of apoptosis in various cancer cell lines, including hepatocellular carcinoma and ovarian cancer cell lines.[1][2] The IC50 values for Bafilomycin A1 have been reported to be in the nanomolar range for inhibition of cell growth.[1][2]
Q3: Which signaling pathways are affected by this compound?
Inhibition of V-ATPase by compounds like this compound can impact multiple signaling pathways critical for cancer cell survival and proliferation. These include:
-
Apoptosis Induction: Primarily through the intrinsic lysosomal pathway.
-
Notch Signaling: V-ATPase activity is crucial for the endocytic trafficking and processing of the Notch receptor. Inhibition of V-ATPase can lead to the accumulation of Notch in the endo-lysosomal system, thereby reducing its signaling activity.[3][4][5]
-
mTORC1 Signaling: V-ATPase is involved in the activation of mTORC1 on the lysosomal surface. Inhibition of V-ATPase can decouple it from the Rag GTPases, leading to the inhibition of mTORC1 signaling and subsequent activation of autophagy.[6][7][8][9]
Q4: How can I determine the IC50 value of this compound for my cell line?
Since specific IC50 values for this compound are not widely reported in the literature, it is recommended to determine it empirically for your cell line of interest. A standard method is to perform a dose-response experiment using a cell viability assay such as the MTT or LDH assay. Cells should be treated with a range of this compound concentrations for a defined period (e.g., 24, 48, or 72 hours). The IC50, the concentration at which 50% of cell viability is inhibited, can then be calculated from the resulting dose-response curve.[10]
Troubleshooting Guides
Issue 1: High variability in cytotoxicity assay results.
-
Possible Cause: Inconsistent cell seeding density.
-
Solution: Ensure a homogenous single-cell suspension before seeding. Use a calibrated multichannel pipette for seeding and perform a cell count to verify density.
-
-
Possible Cause: Edge effects in the microplate.
-
Solution: Avoid using the outer wells of the 96-well plate as they are more prone to evaporation. Fill the outer wells with sterile PBS or media.
-
-
Possible Cause: Compound precipitation at high concentrations.
-
Solution: Visually inspect the wells for any precipitate after adding this compound. If precipitation is observed, consider using a lower top concentration or a different solvent system (ensure to include a vehicle control).
-
Issue 2: No significant cytotoxicity observed at expected concentrations.
-
Possible Cause: Cell line may be resistant to V-ATPase inhibition.
-
Solution: Some cell lines may have intrinsic resistance mechanisms. Consider testing a wider range of concentrations and longer incubation times. You can also test a positive control compound known to be cytotoxic to your cell line to validate the assay.
-
-
Possible Cause: Insufficient incubation time.
-
Solution: The cytotoxic effects of this compound may be time-dependent. Perform a time-course experiment (e.g., 24, 48, and 72 hours) to determine the optimal incubation period.[10]
-
-
Possible Cause: Degradation of this compound.
-
Solution: Prepare fresh stock solutions of this compound and store them appropriately according to the manufacturer's instructions. Avoid repeated freeze-thaw cycles.
-
Issue 3: Discrepancy between different cytotoxicity assays.
-
Possible Cause: Different assays measure different cellular parameters.
-
Solution: Understand the principle of each assay. For example, the MTT assay measures metabolic activity, which may not always directly correlate with cell death measured by an LDH assay (membrane integrity).[11][12] It is often recommended to use multiple assays to confirm cytotoxicity. For instance, combining a viability assay (MTT) with a cell death assay (LDH or Annexin V/PI staining) can provide a more comprehensive picture.
-
Quantitative Data Summary
| Cell Line | Cancer Type | Bafilomycin A1 IC50 (nM) | Reference |
| BEL-7402 | Hepatocellular Carcinoma | 10 - 50 | [1][2] |
| HO-8910 | Ovarian Cancer | 10 - 50 | [1][2] |
| HeLa | Cervical Cancer | 10 - 50 | [1][2] |
| PC12 | Pheochromocytoma | 10 - 50 | [1][2] |
| NIH-3T3 | Fibroblast | 10 - 50 | [1][2] |
Experimental Protocols
MTT Assay for Cell Viability
This protocol is a colorimetric assay that measures the reduction of yellow 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) by mitochondrial succinate dehydrogenase in viable cells.[11][13][14][15]
Materials:
-
96-well flat-bottom plates
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Cell culture medium
-
This compound
-
MTT solution (5 mg/mL in PBS)
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Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound (and a vehicle control) and incubate for the desired time period (e.g., 24, 48, or 72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Carefully aspirate the medium containing MTT.
-
Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
LDH Cytotoxicity Assay
This assay quantifies the activity of lactate dehydrogenase (LDH) released from the cytosol of damaged cells into the supernatant.[12][16][17]
Materials:
-
96-well plates
-
Cell culture medium
-
This compound
-
LDH assay kit (containing substrate, cofactor, and dye)
-
Lysis buffer (for maximum LDH release control)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate and allow them to attach.
-
Treat cells with different concentrations of this compound. Include wells for untreated cells (spontaneous LDH release) and cells treated with lysis buffer (maximum LDH release).
-
Incubate for the desired duration.
-
Centrifuge the plate to pellet the cells.
-
Carefully transfer a portion of the supernatant to a new 96-well plate.
-
Add the LDH reaction mixture from the kit to each well.
-
Incubate at room temperature, protected from light, for the time specified in the kit's protocol.
-
Measure the absorbance at the recommended wavelength (e.g., 490 nm).
-
Calculate the percentage of cytotoxicity based on the absorbance readings of the treated, spontaneous, and maximum release wells.
Annexin V/Propidium Iodide (PI) Apoptosis Assay
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[18][19][20][21][22]
Materials:
-
Flow cytometer
-
Annexin V-FITC (or other fluorochrome)
-
Propidium Iodide (PI)
-
1X Binding Buffer
-
Phosphate-Buffered Saline (PBS)
Procedure:
-
Seed cells and treat with this compound for the desired time.
-
Harvest the cells, including any floating cells from the supernatant.
-
Wash the cells with cold PBS.
-
Resuspend the cells in 1X Annexin V binding buffer.
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Add Annexin V-FITC and PI to the cell suspension according to the manufacturer's protocol.
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Incubate for 15 minutes at room temperature in the dark.
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Analyze the cells by flow cytometry. Viable cells are Annexin V- and PI-negative; early apoptotic cells are Annexin V-positive and PI-negative; late apoptotic/necrotic cells are Annexin V- and PI-positive.
Western Blot for Apoptosis Markers
This technique is used to detect the expression levels of key proteins involved in the apoptotic pathway.[23][24][25][26]
Materials:
-
SDS-PAGE equipment
-
PVDF membrane
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Blocking buffer (e.g., 5% non-fat milk in TBST)
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Primary antibodies (e.g., anti-Caspase-3, anti-cleaved Caspase-3, anti-PARP, anti-cleaved PARP, anti-Bcl-2, anti-Bax)
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HRP-conjugated secondary antibodies
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ECL substrate
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Imaging system
Procedure:
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Treat cells with this compound, harvest, and lyse to extract total protein.
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Determine protein concentration using a BCA or Bradford assay.
-
Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
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Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
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Wash the membrane again and add ECL substrate.
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Visualize the protein bands using an imaging system. An increase in the levels of cleaved Caspase-3 and cleaved PARP, and an altered Bax/Bcl-2 ratio are indicative of apoptosis.
Visualizations
References
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. interchim.fr [interchim.fr]
- 3. Pharmacologic inhibition of vacuolar H+ ATPase reduces physiologic and oncogenic Notch signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pharmacologic inhibition of vacuolar H+ ATPase reduces physiologic and oncogenic Notch signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Modulation of Notch Signaling by Small-Molecular Compounds and Its Potential in Anticancer Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Covalent Targeting of the Vacuolar H+-ATPase Activates Autophagy Via mTORC1 Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. nomuraresearchgroup.com [nomuraresearchgroup.com]
- 9. Covalent targeting of the vacuolar H+-ATPase activates autophagy via mTORC1 inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 12. LDH cytotoxicity assay [protocols.io]
- 13. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 14. MTT assay protocol | Abcam [abcam.com]
- 15. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 16. A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time - PMC [pmc.ncbi.nlm.nih.gov]
- 17. cellbiologics.com [cellbiologics.com]
- 18. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
- 19. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 20. kumc.edu [kumc.edu]
- 21. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 22. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - JP [thermofisher.com]
- 23. benchchem.com [benchchem.com]
- 24. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 25. benchchem.com [benchchem.com]
- 26. Determination of Caspase Activation by Western Blot - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: FR-167356 Experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in successfully conducting experiments with FR-167356, a selective inhibitor of vacuolar H+-ATPase (V-ATPase).
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
This compound is a specific inhibitor of the a3 isoform of vacuolar type H+-ATPase (V-ATPase).[1] This enzyme is crucial for the acidification of intracellular compartments and the extracellular space in certain cell types. By inhibiting V-ATPase, this compound disrupts processes that rely on an acidic environment, such as bone resorption by osteoclasts.
Q2: What are the reported IC50 values for this compound?
The inhibitory potency of this compound varies depending on the tissue and the specific V-ATPase isoform. The following table summarizes the reported IC50 values:
| Target Tissue/Cell Component | IC50 Value |
| Osteoclast Plasma Membranes | 170 nM |
| Macrophage Microsomes | 220 nM |
| Renal Brush Border Membranes | 370 nM |
Data sourced from TargetMol.[1]
Q3: In which experimental models is this compound typically used?
Given its potent inhibitory effect on osteoclast V-ATPase, this compound is frequently used in in vitro and in vivo models of bone resorption and bone-related diseases.[2][3][4][5] It has also been shown to reduce bone metastasis of B16-F10 melanoma cells.[1]
Q4: How should I store this compound?
For long-term stability, it is recommended to store this compound as a solid at -20°C. For stock solutions, it is advisable to follow the manufacturer's recommendations, which typically involve storing aliquots at -20°C or -80°C to minimize freeze-thaw cycles. Stability in aqueous solutions for more than a day is generally not recommended for many compounds.
Troubleshooting Guides
This section addresses common pitfalls that may be encountered during experiments with this compound.
Issue 1: Compound Precipitation in Cell Culture Media
Problem: I dissolve this compound in DMSO, but it precipitates when I add it to my cell culture medium or PBS.
Possible Causes and Solutions:
| Cause | Solution |
| Low Aqueous Solubility | While specific solubility data for this compound is not readily available, many small molecule inhibitors have limited solubility in aqueous solutions. To avoid precipitation, ensure the final concentration of the organic solvent (e.g., DMSO) is kept to a minimum, typically below 0.1%.[6] |
| Improper Dilution Technique | Rapidly adding a concentrated DMSO stock to an aqueous solution can cause the compound to crash out. Try adding the DMSO stock dropwise while vortexing or stirring the media to facilitate mixing. |
| High Final Concentration | The desired final concentration of this compound might exceed its solubility limit in the final assay buffer. If possible, try to work at lower concentrations that are still within the effective range based on its IC50 values. |
| pH of the Medium | The pH of your cell culture medium or buffer could influence the solubility of the compound. Ensure your medium is properly buffered. |
Issue 2: Inconsistent or Non-reproducible Results in Cell-Based Assays
Problem: I am observing high variability between replicate wells or experiments.
Possible Causes and Solutions:
| Cause | Solution |
| Cell Seeding Density | Inconsistent cell numbers across wells can lead to variable results. Ensure you have a homogenous cell suspension and use precise pipetting techniques. |
| Edge Effects | Wells on the perimeter of a microplate are more prone to evaporation, which can alter the concentration of this compound and affect cell viability. To mitigate this, avoid using the outer wells or fill them with sterile PBS or media. |
| Compound Stability in Media | The stability of this compound in cell culture media over the course of your experiment may be a factor. Consider performing a time-course experiment to assess the stability and activity of the compound under your specific experimental conditions. |
| Cell Health and Passage Number | Use cells that are in a healthy, exponential growth phase and maintain a consistent passage number for your experiments, as cellular responses can change with excessive passaging. |
Issue 3: Potential Off-Target Effects
Problem: I am observing cellular effects that are not consistent with the known mechanism of V-ATPase inhibition.
Possible Causes and Solutions:
| Cause | Solution |
| Non-specific Binding | At higher concentrations, small molecule inhibitors can sometimes interact with unintended targets. It is crucial to use the lowest effective concentration of this compound based on its IC50 values. |
| Lack of Specificity Controls | To confirm that the observed effects are due to the inhibition of V-ATPase, consider including appropriate controls. This could involve using a structurally unrelated V-ATPase inhibitor to see if it phenocopies the effects of this compound, or using a rescue experiment if a downstream product of V-ATPase activity is known. |
| Off-Target Screening | If off-target effects are a significant concern, consider performing an off-target screening assay. These services can screen your compound against a panel of common off-targets.[7][8][9] |
Experimental Protocols
Key Experiment: In Vitro Bone Resorption Assay
This protocol is a generalized procedure based on common methods for assessing osteoclast activity.[2][4][5]
Methodology:
-
Plate Preparation: Use calcium phosphate-coated multi-well plates.
-
Cell Seeding: Seed osteoclast precursor cells (e.g., RAW 264.7 cells or primary bone marrow macrophages) onto the coated plates in the presence of RANKL to induce osteoclast differentiation.
-
Compound Treatment: Once osteoclasts have formed (typically 4-6 days), treat the cells with varying concentrations of this compound. Include a vehicle control (e.g., 0.1% DMSO).
-
Incubation: Incubate the plates for an appropriate time to allow for bone resorption (e.g., 24-48 hours).
-
Visualization of Resorption Pits:
-
Remove the cells from the plate using a solution such as 5% sodium hypochlorite.
-
Wash the plates with water and allow them to dry.
-
Stain the plates with a suitable dye (e.g., 5% silver nitrate followed by exposure to light) to visualize the resorption pits.[4]
-
-
Quantification:
-
Capture images of the resorption pits using a microscope.
-
Quantify the total area of resorption per well using image analysis software (e.g., ImageJ).
-
Visualizations
References
- 1. This compound | ATPase | TargetMol [targetmol.com]
- 2. search.cosmobio.co.jp [search.cosmobio.co.jp]
- 3. Frontiers | Real-time quantification of osteoclastic resorptive activity by electric cell-substrate impedance sensing [frontiersin.org]
- 4. A Simple Pit Assay Protocol to Visualize and Quantify Osteoclastic Resorption In Vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. In Vitro Assay to Examine Osteoclast Resorptive Activity Under Estrogen Withdrawal - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. criver.com [criver.com]
- 8. Secondary pharmacology: screening and interpretation of off-target activities - focus on translation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
FR-167356 control experiments and best practices
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with FR-167356. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a specific inhibitor of the a3 isoform of vacuolar H+-ATPase (V-ATPase). V-ATPases are ATP-dependent proton pumps responsible for acidifying intracellular compartments and the extracellular microenvironment. By inhibiting the a3 isoform, which is highly expressed in osteoclasts, this compound can selectively impede the function of these bone-resorbing cells.
Q2: What are the known applications of this compound in research?
This compound is primarily investigated for its role in inhibiting osteoclast function and bone resorption.[1][2] It has been shown to discriminate between osteoclast V-ATPase and lysosomal V-ATPase, suggesting a degree of selectivity that is advantageous for therapeutic research.[1] Its ability to reduce bone metastasis has also been reported, making it a tool for cancer research, particularly in the context of bone-related malignancies.
Q3: How should I prepare a stock solution of this compound?
For in vitro experiments, this compound is typically dissolved in dimethyl sulfoxide (DMSO) to create a concentrated stock solution. It is recommended to prepare a high-concentration stock (e.g., 10 mM) and store it in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles.
Troubleshooting Guides
Issue 1: Inconsistent or unexpected results in cell-based assays.
Possible Cause 1: Vehicle (DMSO) Effects
Even at low concentrations, DMSO can have biological effects on cells, potentially altering gene expression, influencing signaling pathways, or affecting cell viability.[3][4]
-
Solution:
-
Titrate DMSO Concentration: Before starting your experiments, perform a dose-response curve with your specific cell line using only DMSO to determine the highest concentration that does not impact cell viability or the experimental readout.
-
Use a Consistent Vehicle Control: Always include a vehicle control group in your experiments. This group should be treated with the same final concentration of DMSO as the experimental groups, but without this compound. This allows you to subtract any effects of the solvent itself.[5]
-
Minimize Final DMSO Concentration: Aim for a final DMSO concentration in your culture medium of ≤ 0.1% for most cell lines, especially for long-term experiments (>24 hours).[5][6] Some robust, immortalized cell lines may tolerate up to 0.5% for shorter durations (24-72 hours).[5]
-
Possible Cause 2: Compound Instability
This compound, like many small molecules, may degrade over time, especially if not stored properly or if subjected to multiple freeze-thaw cycles.
-
Solution:
-
Proper Stock Solution Storage: Store stock solutions in small, single-use aliquots at -20°C or -80°C.
-
Fresh Working Solutions: Prepare fresh dilutions of this compound in your cell culture medium for each experiment from a thawed aliquot of the stock solution. Do not store diluted solutions for extended periods.
-
Issue 2: Difficulty in establishing appropriate positive and negative controls.
Positive Control:
-
Recommendation: Bafilomycin A1 is a potent and widely used inhibitor of V-ATPase and serves as an excellent positive control for experiments involving this compound.[1][7][8][9]
-
Working Concentration: Bafilomycin A1 is effective at nanomolar concentrations, with complete inhibition of V-ATPase activity often observed at 10 nM.[7] A dose-response experiment is recommended to determine the optimal concentration for your specific assay.
Negative Control:
-
Recommendation: The primary negative control is the vehicle control (see Issue 1). This consists of treating cells with the same concentration of DMSO used to dissolve this compound.
-
Additional Control: A "no treatment" control group (cells in culture medium only) can also be included to establish a baseline for cell health and the experimental readout.
Data Presentation
Table 1: Recommended Final Concentrations of DMSO in Cell-Based Assays
| Final DMSO Concentration | Recommendation | Suitability |
| ≤ 0.1% | Highly Recommended | Safe for most cell lines, including sensitive primary cells, with minimal impact on viability or signaling. Ideal for long-term (>24h) experiments.[5] |
| 0.1% - 0.5% | Acceptable | Generally tolerated by robust, immortalized cell lines for standard assay durations (24-72h). A vehicle control titration is strongly advised.[5] |
| 0.5% - 1.0% | Use with Caution | May induce stress, affect proliferation, or cause cytotoxicity in some cell lines. |
| > 1.0% | Not Recommended | High potential for significant off-target effects and cytotoxicity. |
Experimental Protocols
Protocol 1: General Cell Viability Assay (e.g., MTT or CellTiter-Glo®)
This protocol provides a general framework. Optimal cell seeding density, this compound concentrations, and incubation times should be determined empirically for each cell line.
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Preparation: Prepare serial dilutions of this compound from a DMSO stock solution in complete cell culture medium. Also, prepare a corresponding set of vehicle controls with the same final DMSO concentrations.
-
Treatment: Remove the overnight culture medium and replace it with the medium containing the different concentrations of this compound or vehicle control. Include a "medium only" control.
-
Incubation: Incubate the plate for the desired experimental duration (e.g., 24, 48, or 72 hours).
-
Viability Assessment: Perform the cell viability assay according to the manufacturer's instructions (e.g., add MTT reagent and incubate, then solubilize formazan and read absorbance; or add CellTiter-Glo® reagent and read luminescence).
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Data Analysis: Normalize the results to the vehicle control to determine the specific effect of this compound on cell viability.
Protocol 2: Osteoclast Bone Resorption Pit Assay
This assay assesses the functional effect of this compound on the bone-resorbing activity of osteoclasts.
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Cell Seeding: Plate osteoclast precursors on bone slices or a calcium phosphate-coated surface in a multi-well plate.[2][10]
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Osteoclast Differentiation: Culture the cells in the presence of osteoclastogenic stimuli (e.g., RANKL and M-CSF) to induce differentiation into mature osteoclasts.[2]
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Treatment: Once mature osteoclasts are formed, treat the cells with various concentrations of this compound, a positive control (Bafilomycin A1), and a vehicle control.
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Incubation: Culture for an appropriate period to allow for bone resorption (e.g., 6-9 days), replacing the medium with fresh medium and treatments every 2-3 days.[2]
-
Visualization and Quantification:
Visualizations
Caption: Mechanism of this compound action on bone resorption and tumor invasion.
Caption: General workflow for in vitro experiments using this compound.
Caption: Troubleshooting logic for inconsistent experimental results.
References
- 1. A novel inhibitor of vacuolar ATPase, FR167356, which can discriminate between osteoclast vacuolar ATPase and lysosomal vacuolar ATPase - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Inhibition of Osteoclast Differentiation and Bone Resorption by N-Methylpyrrolidone - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Considerations regarding use of solvents in in vitro cell based assays - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. vatalis.com [vatalis.com]
- 8. invivogen.com [invivogen.com]
- 9. caltagmedsystems.co.uk [caltagmedsystems.co.uk]
- 10. A Simple Pit Assay Protocol to Visualize and Quantify Osteoclastic Resorption In Vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Technical Support Center: Refining FR-167356 Treatment Duration for Studies
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to optimize the use of FR-167356 in experimental studies. The information is presented in a direct question-and-answer format to address specific issues you may encounter.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a dual inhibitor, targeting both vacuolar H+-ATPase (V-ATPase) and p38 mitogen-activated protein kinase (MAPK). Its inhibitory activity against V-ATPase is isoform-selective, showing a preference for the osteoclast V-ATPase over the lysosomal V-ATPase.
Q2: What are the typical concentrations of this compound used in in vitro studies?
A2: The effective concentration of this compound can vary significantly depending on the cell type and the specific assay. Based on its IC50 values, a starting point for most cell-based assays would be in the range of 100 nM to 1 µM. It is always recommended to perform a dose-response curve to determine the optimal concentration for your specific experimental setup.
| Target | IC50 (nM) |
| Osteoclast Plasma Membrane V-ATPase | 170 |
| Renal Brush Border Membrane V-ATPase | 370 |
| Macrophage Microsome V-ATPase | 220 |
| p38α MAPK | ~35 |
Q3: How long should I pre-incubate cells with this compound before stimulation in a p38 MAPK signaling study?
A3: For studies investigating the inhibition of p38 MAPK phosphorylation, a pre-incubation time of 30 minutes to 2 hours is generally sufficient. The peak activation of p38 MAPK phosphorylation in response to stimuli like LPS or cytokines can occur rapidly, often within 15 to 60 minutes. A short pre-incubation ensures that this compound is present to block the kinase before the stimulus is applied. A time-course experiment is recommended to determine the optimal pre-incubation time for your specific cell type and stimulus.
Q4: What is a typical treatment duration for a bone resorption assay with this compound?
A4: Bone resorption assays, which typically involve the differentiation and activity of osteoclasts, are longer-term experiments. Treatment with this compound should span the duration of osteoclast differentiation and functional assessment, which can range from 6 to 12 days. The medium containing this compound should be replenished every 2-3 days to maintain its effective concentration.
Q5: For how long should I treat cells with this compound to assess its effect on cell viability?
A5: The duration of treatment for a cell viability assay (e.g., MTT, XTT) depends on the research question. For assessing acute cytotoxicity, a 24 to 72-hour treatment period is common. For evaluating cytostatic effects or longer-term impacts on cell proliferation, treatment can be extended for up to 7 days, with regular media changes containing fresh compound.
Q6: What is the recommended duration of treatment when studying the effect of this compound on cytokine production?
A6: The optimal treatment duration for cytokine production assays depends on the specific cytokine and the stimulus used. For many pro-inflammatory cytokines like TNF-α and IL-6, peak secretion occurs between 4 and 24 hours after stimulation. Therefore, a co-incubation of the stimulus and this compound for this duration is a good starting point. It is advisable to collect supernatants at multiple time points (e.g., 4, 8, 12, and 24 hours) to capture the peak cytokine release.
Troubleshooting Guides
Issue 1: Inconsistent or no inhibition of p38 MAPK phosphorylation.
| Possible Cause | Troubleshooting Step |
| Suboptimal Pre-incubation Time | The kinetics of p38 MAPK activation can be very rapid. Ensure you are pre-incubating with this compound for at least 30 minutes before adding your stimulus. Perform a time-course experiment (e.g., 15, 30, 60, 120 minutes of pre-incubation) to find the optimal window. |
| Compound Degradation | This compound solution may not be stable. Prepare fresh stock solutions in DMSO and aliquot for single use to avoid repeated freeze-thaw cycles. When diluted in aqueous media for experiments, use it immediately. For longer experiments, replenish the media with fresh compound every 24-48 hours. |
| Incorrect Concentration | The effective concentration can be cell-type dependent. Perform a dose-response curve (e.g., 10 nM to 10 µM) to determine the IC50 for p38 MAPK inhibition in your specific cell line. |
| Cell Passage Number | High-passage number cells may exhibit altered signaling responses. Use cells within a consistent and low passage range for all experiments. |
Issue 2: High background or artifacts in V-ATPase activity assays.
| Possible Cause | Troubleshooting Step |
| Non-specific Binding | Ensure proper blocking steps are included in your assay protocol. Consider using a different blocking agent or increasing the blocking time. |
| Detergent Effects | If using membrane preparations, the choice and concentration of detergent can affect V-ATPase activity. Titrate the detergent concentration to find the optimal balance between solubilization and enzyme activity. |
| Presence of Other ATPases | Your preparation may contain other ATP-hydrolyzing enzymes. Include inhibitors for other ATPases (e.g., oligomycin for F-type ATPases, ouabain for Na+/K+-ATPase) to ensure you are measuring V-ATPase-specific activity. |
| pH Instability | V-ATPase activity is highly pH-dependent. Ensure your assay buffers are stable and at the optimal pH for the enzyme. |
Issue 3: Variability in long-term cell culture experiments (e.g., differentiation, bone resorption).
| Possible Cause | Troubleshooting Step |
| Compound Instability | The half-life of this compound in aqueous culture media may be limited. For experiments lasting several days, it is crucial to replace the media with fresh this compound every 48-72 hours to maintain a consistent inhibitory pressure. |
| Cell Density | Initial cell seeding density can significantly impact differentiation and functional assays. Optimize and maintain a consistent seeding density across all experiments. |
| Media Evaporation | In long-term cultures, evaporation from multi-well plates can concentrate the compound and nutrients, leading to variability. Ensure proper humidification of the incubator and consider using plate sealers. |
| Edge Effects | Wells on the outer edges of a plate are more prone to evaporation and temperature fluctuations. Avoid using the outermost wells for critical measurements or fill them with sterile PBS to minimize these effects. |
Experimental Protocols
Protocol 1: Western Blot for p38 MAPK Phosphorylation
-
Cell Seeding: Plate cells (e.g., RAW 264.7 macrophages) in 6-well plates and allow them to adhere overnight.
-
Serum Starvation: The following day, replace the medium with serum-free medium and incubate for 2-4 hours.
-
Pre-incubation: Add this compound at the desired final concentrations (e.g., 0.1, 1, 10 µM) or vehicle (DMSO) to the wells and incubate for 1 hour at 37°C.
-
Stimulation: Add the stimulus (e.g., LPS at 100 ng/mL) to the wells and incubate for the desired time (e.g., 15, 30, 60 minutes).
-
Cell Lysis: Immediately place the plate on ice, aspirate the medium, and wash the cells once with ice-cold PBS. Add 100-200 µL of ice-cold lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors) to each well.
-
Protein Quantification: Scrape the cells, transfer the lysate to a microcentrifuge tube, and clarify by centrifugation. Determine the protein concentration of the supernatant using a BCA or Bradford assay.
-
Sample Preparation and SDS-PAGE: Prepare protein samples with Laemmli buffer, boil, and load equal amounts of protein onto an SDS-polyacrylamide gel.
-
Western Blotting: Transfer the separated proteins to a PVDF membrane.
-
Immunoblotting: Block the membrane and probe with primary antibodies against phospho-p38 MAPK (Thr180/Tyr182) and total p38 MAPK. Subsequently, probe with an appropriate HRP-conjugated secondary antibody.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Protocol 2: In Vitro Osteoclast Differentiation and Bone Resorption Assay
-
Cell Seeding: Plate bone marrow-derived macrophages (BMMs) or RAW 264.7 cells onto bone slices or a calcium phosphate-coated plate in the presence of M-CSF (e.g., 30 ng/mL).
-
Differentiation Induction: After 24 hours, replace the medium with differentiation medium containing M-CSF and RANKL (e.g., 50 ng/mL).
-
This compound Treatment: Add this compound at various concentrations (e.g., 10, 100, 1000 nM) or vehicle (DMSO) to the differentiation medium.
-
Culture Maintenance: Culture the cells for 7-9 days, replacing the medium with fresh differentiation medium and this compound every 2-3 days.
-
TRAP Staining (for differentiation): At the end of the culture period, fix the cells and stain for tartrate-resistant acid phosphatase (TRAP), a marker for osteoclasts. Count the number of TRAP-positive multinucleated cells.
-
Pit Formation Analysis (for bone resorption): To assess bone resorption, remove the cells from the bone slices and stain the slices with toluidine blue to visualize the resorption pits. Quantify the resorbed area using image analysis software.
Visualizations
Caption: The p38 MAPK signaling pathway and the inhibitory point of this compound.
Caption: A generalized experimental workflow for in vitro studies with this compound.
Validation & Comparative
FR-167356: A Case of Mistaken Identity in Kinase Inhibition
Initial reports categorizing FR-167356 as a p38 mitogen-activated protein kinase (MAPK) inhibitor are incorrect. A comprehensive review of the scientific literature confirms that this compound is a potent and specific inhibitor of vacuolar H⁺-ATPase (V-ATPase). This fundamental difference in its mechanism of action makes a direct comparison with established p38 inhibitors scientifically invalid.
This guide will first clarify the true pharmacological profile of this compound and then proceed to compare prominent and structurally diverse p38 inhibitors—SB-203580, VX-745, and BIRB-796—to provide researchers with a relevant and accurate comparative analysis for their studies in inflammation and signal transduction.
Correcting the Record: The True Target of this compound
Scientific evidence consistently demonstrates that this compound exerts its biological effects through the inhibition of V-ATPase, an ATP-dependent proton pump crucial for the acidification of intracellular compartments and the extracellular space in certain cell types.[1][2][3][4] Specifically, this compound shows inhibitory activity against various V-ATPase isoforms, with IC₅₀ values in the nanomolar range for osteoclast plasma membranes, macrophage microsomes, and renal brush border membranes.[2] Its ability to inhibit bone resorption has been a key area of investigation.[2][4]
A Comparative Analysis of Key p38 MAPK Inhibitors
The p38 MAPK signaling pathway plays a central role in the production of pro-inflammatory cytokines, making it a key target for the development of anti-inflammatory therapeutics.[5][6][7] Several classes of p38 inhibitors have been developed, each with distinct binding modes and selectivity profiles. This section compares three well-characterized p38 inhibitors: SB-203580, a first-generation ATP-competitive inhibitor; VX-745, a second-generation inhibitor with improved selectivity; and BIRB-796, a highly potent allosteric inhibitor.
Data Presentation: In Vitro Inhibitory Activity
The following table summarizes the in vitro potency of SB-203580, VX-745, and BIRB-796 against the primary p38 isoforms (α and β) and their selectivity against other kinases.
| Inhibitor | p38α IC₅₀ | p38β IC₅₀ | Selectivity Notes | Binding Mode |
| SB-203580 | ~50-500 nM | ~50-500 nM | Also inhibits RIPK1; less selective than newer inhibitors. | ATP-competitive |
| VX-745 (Neflamapimod) | ~10 nM | ~220 nM | >20-fold selectivity for p38α over p38β; no significant inhibition of p38γ.[8] | ATP-competitive |
| BIRB-796 (Doramapimod) | ~38 nM | ~65 nM | Highly selective; inhibits a broad panel of kinases with >1000-fold lower potency. Binds to an allosteric site.[7] | Allosteric |
Experimental Protocols
p38 MAP Kinase Activity Assay (In Vitro Kinase Assay)
This assay quantifies the ability of a compound to inhibit the phosphorylation of a specific substrate by a purified p38 kinase isoform.
-
Reagents and Materials:
-
Recombinant human p38α or p38β kinase (active).
-
Kinase buffer (e.g., 25 mM HEPES pH 7.5, 10 mM MgCl₂, 0.1% BSA, 0.5 mM DTT).
-
ATP (at or near the Kₘ for the specific kinase isoform).
-
Substrate: Myelin Basic Protein (MBP) or a specific peptide substrate (e.g., ATF2).
-
Test compounds (p38 inhibitors) dissolved in DMSO.
-
³²P-γ-ATP or a fluorescence-based detection system (e.g., ADP-Glo™ Kinase Assay).
-
96-well microplate.
-
Phosphocellulose paper and scintillation counter (for radioactive assay) or plate reader (for fluorescence assay).
-
-
Procedure:
-
Prepare serial dilutions of the test compounds in DMSO and then in kinase buffer.
-
Add the diluted compounds to the wells of the microplate.
-
Add the recombinant p38 kinase to the wells and incubate for a pre-determined time (e.g., 10-15 minutes) at room temperature to allow for inhibitor binding.
-
Initiate the kinase reaction by adding a mixture of the substrate and ATP (spiked with ³²P-γ-ATP for the radioactive method).
-
Allow the reaction to proceed for a specified time (e.g., 20-30 minutes) at 30°C.
-
Stop the reaction (e.g., by adding a high concentration of EDTA or phosphoric acid).
-
For radioactive detection: Spot the reaction mixture onto phosphocellulose paper, wash extensively to remove unincorporated ³²P-γ-ATP, and measure the incorporated radioactivity using a scintillation counter.
-
For fluorescence detection: Follow the manufacturer's protocol to measure the generated signal (e.g., luminescence from ADP production).
-
Calculate the percent inhibition for each compound concentration relative to a DMSO control and determine the IC₅₀ value by fitting the data to a dose-response curve.
-
Western Blot for Phosphorylated p38 and Downstream Targets
This method assesses the inhibitory effect of a compound on the p38 signaling pathway within a cellular context.
-
Cell Culture and Treatment:
-
Culture cells known to have an active p38 pathway (e.g., THP-1 monocytes, HeLa cells) to an appropriate density.
-
Pre-treat the cells with various concentrations of the p38 inhibitor for a specified time (e.g., 1 hour).
-
Stimulate the p38 pathway with an appropriate agonist (e.g., lipopolysaccharide (LPS), anisomycin, or UV radiation) for a short period (e.g., 15-30 minutes).
-
-
Protein Extraction:
-
Wash the cells with ice-cold PBS.
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Clarify the lysates by centrifugation to remove cellular debris.
-
Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).
-
-
SDS-PAGE and Western Blotting:
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with a suitable blocking agent (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific for phosphorylated p38 (p-p38) or a phosphorylated downstream target (e.g., p-MK2, p-ATF2).
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
To ensure equal protein loading, strip the membrane and re-probe with an antibody against total p38 or a housekeeping protein (e.g., GAPDH, β-actin).
-
Signaling Pathway and Experimental Workflow Diagrams
Caption: The p38 MAPK signaling cascade and points of inhibition.
Caption: Workflow for comparing the efficacy of p38 inhibitors.
References
- 1. A novel inhibitor of vacuolar ATPase, FR167356, which can discriminate between osteoclast vacuolar ATPase and lysosomal vacuolar ATPase - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound | ATPase | TargetMol [targetmol.com]
- 4. A novel inhibitor of vacuolar ATPase, FR167356, which can discriminate between osteoclast vacuolar ATPase and lysosomal vacuolar ATPase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Inhibition of the p38 MAP kinase in vivo improves number and functional activity of vasculogenic cells and reduces atherosclerotic disease progression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Inhibition of p38 MAP kinase by utilizing a novel allosteric binding site - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. tonglab.biology.columbia.edu [tonglab.biology.columbia.edu]
- 8. selleckchem.com [selleckchem.com]
Validating FR-167356 Target Engagement in Cells: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of methods to validate the cellular target engagement of FR-167356, a potent and selective inhibitor of vacuolar H+-ATPase (V-ATPase). Understanding and confirming that a compound interacts with its intended target within a cellular context is a critical step in drug discovery and development. This document outlines key experimental approaches, compares this compound with alternative V-ATPase inhibitors, and provides detailed protocols and data to aid in the design and interpretation of target engagement studies.
Introduction to this compound and its Target: V-ATPase
This compound is a specific inhibitor of the a3 isoform of vacuolar-type H+-ATPase (V-ATPase)[1][2]. V-ATPases are ATP-dependent proton pumps found in the membranes of various intracellular organelles, such as lysosomes and endosomes, as well as the plasma membrane of specialized cells like osteoclasts[1]. These pumps play a crucial role in acidifying intracellular compartments and the extracellular space, processes essential for a wide range of cellular functions including protein degradation, receptor recycling, and bone resorption[1]. Due to its selective inhibition of V-ATPase, this compound serves as a valuable tool for studying the physiological roles of this proton pump and as a potential therapeutic agent.
Comparative Analysis of V-ATPase Inhibitors
Validating the target engagement of this compound often involves comparing its effects with those of other well-characterized V-ATPase inhibitors. The most commonly used alternatives are Bafilomycin A1 and Concanamycin A, both potent and specific inhibitors of V-ATPase.
| Inhibitor | Target | Reported IC50 (Cellular Assay) | Key Characteristics |
| This compound | V-ATPase (a3 isoform selective) | 220 nM (inhibition of pHi recovery in osteoclasts)[1] | Shows selectivity for osteoclast V-ATPase over lysosomal V-ATPase[1]. |
| Bafilomycin A1 | V-ATPase | 0.6 - 1.5 nM (in bovine chromaffin granules)[3] | Widely used as a potent and specific V-ATPase inhibitor; inhibits autophagy[3][4][5]. |
| Concanamycin A | V-ATPase | Potent inhibitor, often used in the nanomolar range. | Similar mechanism of action to Bafilomycin A1[6]. |
Experimental Methods for Validating V-ATPase Target Engagement
Four primary methods are presented here to assess the engagement of this compound with V-ATPase in a cellular environment.
Cellular V-ATPase Activity Assay (Vacuolar Acidification)
This assay directly measures the functional consequence of V-ATPase inhibition by monitoring the acidification of intracellular compartments.
Experimental Protocol:
-
Cell Culture: Plate cells of interest (e.g., macrophages, osteoclasts, or other cell lines with significant V-ATPase activity) in a suitable format for fluorescence microscopy or plate-based fluorescence reading.
-
Dye Loading: Load the cells with a pH-sensitive fluorescent dye. Common choices include:
-
LysoSensor™ Probes or LysoTracker™ Probes: These dyes accumulate in acidic organelles and exhibit a pH-dependent increase in fluorescence intensity.
-
Ratiometric dyes (e.g., SNARF-1): These dyes show a shift in their fluorescence emission or excitation spectrum depending on the pH, allowing for a more quantitative measurement that is less susceptible to variations in dye concentration or cell number[7]. For lysosomal pH, cells can be loaded with FITC-dextran[7].
-
-
Inhibitor Treatment: Incubate the dye-loaded cells with varying concentrations of this compound or a comparator compound (e.g., Bafilomycin A1) for a predetermined time.
-
Fluorescence Measurement: Measure the fluorescence using a confocal microscope, flow cytometer, or fluorescence plate reader[7][8]. For ratiometric dyes, acquire signals at two different wavelengths.
-
Data Analysis:
-
For intensity-based probes, a decrease in fluorescence indicates an inhibition of acidification.
-
For ratiometric probes, generate a pH calibration curve by treating cells with buffers of known pH in the presence of a proton ionophore (e.g., nigericin and monensin)[9]. Convert the fluorescence ratios from the experimental samples to pH values using this curve.
-
Plot the pH or fluorescence intensity against the inhibitor concentration to determine the IC50 value.
-
Workflow for the cellular V-ATPase activity assay.
ATP Hydrolysis Assay
This biochemical assay measures the enzymatic activity of V-ATPase by quantifying the amount of ATP hydrolyzed (i.e., the amount of inorganic phosphate produced).
Experimental Protocol:
-
Cell Lysate Preparation:
-
Treat cultured cells with this compound or other inhibitors.
-
Harvest the cells and prepare membrane fractions or cell lysates. Note that crude lysates may have high background phosphate levels[10].
-
-
Assay Setup: In a microplate, combine the cell lysate/membrane fraction with an assay buffer containing ATP[10][11]. To ensure specificity for V-ATPase activity, other ATPases should be inhibited:
-
Oligomycin: Inhibits F-type ATPases (mitochondrial ATP synthase).
-
Sodium orthovanadate: Inhibits P-type ATPases (e.g., Na+/K+-ATPase).
-
-
Enzymatic Reaction: Incubate the plate at 37°C to allow ATP hydrolysis to occur[12].
-
Phosphate Detection: Stop the reaction and measure the amount of inorganic phosphate released. A common method is the malachite green assay, where the reagent forms a colored complex with free phosphate, which can be measured spectrophotometrically at ~620 nm[10].
-
Data Analysis:
-
Generate a standard curve using known concentrations of phosphate.
-
Calculate the amount of phosphate produced in each sample.
-
The V-ATPase-specific activity is the difference between the total ATPase activity and the activity in the presence of a saturating concentration of a specific V-ATPase inhibitor like Bafilomycin A1.
-
Plot the V-ATPase activity against the inhibitor concentration to determine the IC50.
-
Principle of the ATP hydrolysis assay for V-ATPase.
Cellular Thermal Shift Assay (CETSA®)
CETSA® is a powerful biophysical method to confirm direct binding of a compound to its target protein in a cellular context. The principle is that ligand binding stabilizes the target protein, leading to an increase in its melting temperature.
Experimental Protocol:
-
Cell Treatment: Treat intact cells with this compound or a vehicle control.
-
Heating: Heat the cell suspensions to a range of temperatures to induce protein denaturation and aggregation.
-
Lysis and Fractionation: Lyse the cells. For membrane proteins like V-ATPase, a detergent extraction step is necessary after heating to solubilize the non-aggregated protein[13]. Centrifuge the lysates at high speed to pellet the aggregated proteins.
-
Protein Detection: Collect the supernatant containing the soluble (non-denatured) protein fraction. The amount of a specific V-ATPase subunit (e.g., a subunit isoform) remaining in the supernatant is quantified by Western blotting or other antibody-based detection methods[13][14].
-
Data Analysis:
-
Melt Curve: Plot the amount of soluble V-ATPase subunit against the temperature. A shift in the melting curve to a higher temperature in the presence of this compound indicates target engagement.
-
Isothermal Dose-Response: Treat cells with a range of this compound concentrations and heat at a single, fixed temperature (chosen from the steep part of the melt curve). Plot the amount of soluble V-ATPase subunit against the inhibitor concentration to determine the cellular EC50 for target engagement[2].
-
CETSA® workflow adapted for a membrane protein target.
NanoBRET™ Target Engagement Assay
The NanoBRET™ assay is a proximity-based method that measures compound binding to a target protein in live cells using Bioluminescence Resonance Energy Transfer (BRET).
Experimental Protocol:
-
Construct Generation: Generate an expression vector for a subunit of the V-ATPase fused to NanoLuc® luciferase (the BRET donor). Given that V-ATPase is a multi-subunit complex, the choice of the subunit and the fusion orientation (N- or C-terminal) is critical and may require optimization.
-
Cell Transfection: Transfect cells (e.g., HEK293) with the NanoLuc®-V-ATPase subunit construct and allow for protein expression[15].
-
Assay Setup:
-
Add a cell-permeable fluorescent tracer that binds to the V-ATPase to the cells. This tracer acts as the BRET acceptor. The development of a suitable tracer for V-ATPase is a prerequisite for this assay.
-
Add varying concentrations of the test compound (this compound).
-
-
BRET Measurement: Add the NanoLuc® substrate and measure the donor (luminescence at ~450 nm) and acceptor (fluorescence at ~610 nm) emissions[15].
-
Data Analysis:
-
Calculate the BRET ratio (acceptor emission / donor emission).
-
A competing compound like this compound will displace the tracer, leading to a decrease in the BRET signal.
-
Plot the BRET ratio against the compound concentration to determine the IC50 for target engagement in live cells[16]. For ATPases, it may be necessary to permeabilize the cells to deplete endogenous ATP, which could compete with the tracer[17].
-
Principle of the NanoBRET™ target engagement assay.
Conclusion
Validating the target engagement of this compound in cells is achievable through a variety of robust methods. The choice of assay will depend on the specific research question, available resources, and the desired throughput. Measuring vacuolar acidification provides a direct functional readout of V-ATPase inhibition. The ATP hydrolysis assay offers a biochemical approach to quantify enzymatic activity. CETSA® provides direct evidence of target binding in a native cellular context without the need for protein modification. The NanoBRET™ assay, if a suitable tracer is available, can provide quantitative binding data in live cells. By employing these methods and comparing the results with known V-ATPase inhibitors, researchers can confidently validate the on-target activity of this compound and further elucidate its mechanism of action.
References
- 1. A novel inhibitor of vacuolar ATPase, FR167356, which can discriminate between osteoclast vacuolar ATPase and lysosomal vacuolar ATPase - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. rndsystems.com [rndsystems.com]
- 4. repository.ubn.ru.nl [repository.ubn.ru.nl]
- 5. adipogen.com [adipogen.com]
- 6. Cellular Environment is Important in Controlling V-ATPase Dissociation and its Dependence on Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. ahajournals.org [ahajournals.org]
- 9. Live-cell Microscopy and Fluorescence-based Measurement of Luminal pH in Intracellular Organelles - PMC [pmc.ncbi.nlm.nih.gov]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. Measuring In Vitro ATPase Activity for Enzymatic Characterization - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. benchchem.com [benchchem.com]
- 15. eubopen.org [eubopen.org]
- 16. NanoBRET™ Target Engagement Intracellular BET BRD Assay Protocol [worldwide.promega.com]
- 17. charnwooddiscovery.com [charnwooddiscovery.com]
Navigating the Kinome: A Comparative Guide to p38 MAPK Inhibitor Selectivity
For researchers, scientists, and drug development professionals, understanding the precise interactions of small molecule inhibitors with their intended targets and potential off-targets is paramount. This guide provides a comparative analysis of the cross-reactivity profiles of p38 mitogen-activated protein kinase (MAPK) inhibitors, with a focus on the importance of comprehensive kinase selectivity profiling.
While the primary focus of this guide was intended to be the cross-reactivity of FR-167356, a thorough review of publicly available literature did not yield specific quantitative data from a broad kinase panel screening for this compound. Therefore, to illustrate the critical nature of kinase selectivity, this guide will compare the profiles of two well-characterized p38 MAPK inhibitors: BIRB-796 and SB203580 . The principles and methodologies discussed herein are directly applicable to the evaluation of any kinase inhibitor, including this compound, should such data become available.
The Critical Role of Kinase Selectivity
Protein kinases are a large and structurally related family of enzymes, making the development of highly selective inhibitors a significant challenge. Off-target inhibition can lead to unexpected biological effects, toxicity, and misinterpretation of experimental results. Comprehensive profiling of an inhibitor against a large panel of kinases is therefore a crucial step in its preclinical characterization.
Comparison of p38 MAPK Inhibitor Selectivity
The following table summarizes the available cross-reactivity data for BIRB-796 and SB203580 against their primary targets (p38 MAPK isoforms) and a selection of off-target kinases. This data highlights the different selectivity profiles of these two inhibitors.
| Target Kinase | BIRB-796 IC50 (nM) | SB203580 IC50 (nM) | Primary Signaling Pathway | Potential Implication of Off-Target Inhibition |
| p38α (MAPK14) | 38[1] | 50 | Stress and inflammatory response | On-target effect |
| p38β (MAPK11) | 65[1] | 100 | Stress and inflammatory response | On-target effect |
| p38γ (MAPK12) | 200[1] | No significant inhibition | Skeletal muscle development | Potential for isoform-specific effects |
| p38δ (MAPK13) | 520[1] | No significant inhibition | Lung and pancreas development | Potential for isoform-specific effects |
| JNK2 | 98[2] | - | Stress response, apoptosis | Modulation of stress and apoptotic signaling |
| c-Raf-1 | 1400[2][3] | Weak inhibition[4] | MAPK/ERK signaling | Alteration of cell proliferation and survival signals |
| B-Raf | 83[3] | - | MAPK/ERK signaling | Alteration of cell proliferation and survival signals |
| Abl | 14600[3] | - | Cell proliferation, survival | Potential effects on cell growth and adhesion |
| GAK | - | Similar potency to p38α/β[4] | Clathrin-mediated endocytosis | Disruption of intracellular trafficking |
| CK1 | - | Similar potency to p38α/β[4] | Wnt signaling, circadian rhythm | Broad effects on multiple signaling pathways |
| RIP2 | - | Greater potency than p38α/β[4] | NF-κB signaling, inflammation | Potentiation or alteration of inflammatory responses |
| GSK3 | - | Weak inhibition[4] | Multiple signaling pathways | Broad effects on cellular metabolism and signaling |
Note: A hyphen (-) indicates that specific quantitative data was not found in the reviewed literature under the same assay conditions.
Experimental Protocols
The determination of kinase inhibitor cross-reactivity is typically performed using in vitro kinase assays. A general protocol for a radiometric-based assay is provided below.
In Vitro Kinase Inhibition Assay (Radiometric)
Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against a panel of purified protein kinases.
Materials:
-
Purified recombinant protein kinases
-
Specific peptide or protein substrates for each kinase
-
Test compound (e.g., this compound, BIRB-796, SB203580) dissolved in a suitable solvent (e.g., DMSO)
-
Kinase assay buffer (e.g., 25 mM HEPES pH 7.5, 10 mM MgCl₂, 5 mM MnCl₂, 2 mM DTT, 0.1% Triton X-100)
-
[γ-³³P]ATP or [γ-³²P]ATP
-
Non-radiolabeled ATP
-
96-well or 384-well plates
-
Phosphocellulose or glass fiber filter mats
-
Scintillation counter and scintillation fluid
-
Phosphoric acid wash solution
Procedure:
-
Compound Preparation: Prepare serial dilutions of the test compound in the kinase assay buffer. Include a vehicle control (e.g., DMSO) and a positive control inhibitor if available.
-
Kinase Reaction Mixture: For each kinase to be tested, prepare a reaction mixture containing the purified kinase and its specific substrate in the kinase assay buffer.
-
Initiation of Reaction: Add a mixture of [γ-³³P]ATP and non-radiolabeled ATP to the wells of the microplate to initiate the kinase reaction. The final ATP concentration should be close to the Km value for each respective kinase.
-
Incubation: Incubate the reaction plate at a controlled temperature (e.g., 30°C) for a predetermined period (e.g., 30-60 minutes), ensuring the reaction is in the linear range.
-
Termination of Reaction: Stop the reaction by adding a stop solution, such as phosphoric acid.
-
Substrate Capture: Spot the reaction mixtures onto phosphocellulose or glass fiber filter mats. The phosphorylated substrate will bind to the filter, while the unreacted [γ-³³P]ATP will not.
-
Washing: Wash the filter mats extensively with a phosphoric acid solution to remove any unbound radiolabeled ATP.
-
Quantification: After drying the filter mats, measure the amount of incorporated radioactivity for each spot using a scintillation counter.[5][6][7][8][9]
-
Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration relative to the vehicle control. Determine the IC50 value by fitting the data to a dose-response curve.
Signaling Pathways and Visualization
Understanding the signaling pathways affected by off-target kinase inhibition is crucial for predicting the potential biological consequences. The p38 MAPK pathway is a central regulator of cellular responses to stress and inflammation.[10][11][12][13][14]
Caption: Simplified p38 MAPK signaling pathway and potential off-target interactions of inhibitors.
Conclusion
The comprehensive assessment of a kinase inhibitor's selectivity is a cornerstone of modern drug discovery and chemical biology. While this compound is known as a p38 MAPK inhibitor, the lack of publicly available, broad-panel cross-reactivity data makes a direct comparison with other inhibitors challenging. The examples of BIRB-796 and SB203580 clearly demonstrate that even inhibitors targeting the same primary kinase can have vastly different off-target profiles. This underscores the necessity for rigorous, quantitative profiling to enable the selection of the most appropriate tool compounds for research and to anticipate potential mechanisms of efficacy and toxicity in a clinical setting. Researchers are encouraged to consult primary literature and commercial screening services to obtain the most up-to-date and comprehensive selectivity data for their compounds of interest.
References
- 1. benchchem.com [benchchem.com]
- 2. BIRB 796 | p38 MAPK | Tocris Bioscience [tocris.com]
- 3. eurodiagnostico.com [eurodiagnostico.com]
- 4. portlandpress.com [portlandpress.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. revvity.com [revvity.com]
- 8. A Radioactive in vitro ERK3 Kinase Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Assaying Protein Kinase Activity with Radiolabeled ATP - PMC [pmc.ncbi.nlm.nih.gov]
- 10. sinobiological.com [sinobiological.com]
- 11. creative-diagnostics.com [creative-diagnostics.com]
- 12. portlandpress.com [portlandpress.com]
- 13. p38 MAPK Signaling | Cell Signaling Technology [cellsignal.com]
- 14. Atypical p38 Signaling, Activation, and Implications for Disease - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Efficacy of FR-167356 in Diverse Cellular Contexts: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of FR-167356, a vacuolar H+-ATPase (V-ATPase) inhibitor. The content herein summarizes its efficacy in various cell types and juxtaposes its performance with other relevant V-ATPase inhibitors, supported by experimental data and detailed protocols.
Initially misidentified in some contexts as a p38 MAPK inhibitor, extensive research has clarified that this compound's primary mechanism of action is the inhibition of vacuolar H+-ATPase (V-ATPase). This proton pump is crucial for the acidification of intracellular compartments and the extracellular space in specialized cells, playing a significant role in processes such as bone resorption by osteoclasts and tumor invasion by cancer cells. This guide focuses on the established role of this compound as a V-ATPase inhibitor and its differential effects across various cell lines.
Quantitative Efficacy Analysis
The inhibitory potency of this compound has been quantified in various cell-derived membrane preparations, demonstrating a degree of selectivity for osteoclast V-ATPase over that found in other cell types. The half-maximal inhibitory concentrations (IC50) for this compound are presented below, alongside comparative data for the well-characterized V-ATPase inhibitor, Bafilomycin A1.
Table 1: Comparative IC50 Values of V-ATPase Inhibitors in Membrane Preparations
| Inhibitor | Cell/Tissue Source | IC50 (nM) |
| This compound | Osteoclast Plasma Membranes | 170 |
| Macrophage Microsomes | 220 | |
| Renal Brush Border Membranes | 370 | |
| Liver Lysosomal Membranes | 1200 | |
| Bafilomycin A1 | - | - |
Table 2: Efficacy of this compound in Intact Cells
| Inhibitor | Cell Type | Assay | Endpoint | IC50 (nM) |
| This compound | Macrophages | Cholesteryl Ester Accumulation | Inhibition | 7800 |
| Human Hepatocytes | LDL Degradation | Inhibition | 5200 |
Table 3: Comparative Cytotoxic Efficacy of V-ATPase Inhibitors in Cancer Cell Lines
| Inhibitor | Cancer Cell Line | Assay | Endpoint | IC50 (nM) |
| This compound | Various | Cytotoxicity/Viability | - | Data Not Available |
| Bafilomycin A1 | Pediatric B-cell ALL | Growth Inhibition | - | ~1 |
| Various (e.g., Fibroblasts, HeLa) | Growth Inhibition | - | 10 - 50 |
Signaling Pathways and Experimental Workflow
To visually represent the underlying mechanisms and experimental procedures, the following diagrams have been generated using the Graphviz DOT language.
A Comparative Analysis of FR-167356 and BIRB 796: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides a detailed comparative analysis of two distinct small molecule inhibitors: FR-167356 and BIRB 796. While both compounds have been investigated for their therapeutic potential, they operate through fundamentally different mechanisms of action, targeting distinct cellular machinery. This guide will objectively compare their biochemical and cellular activities, supported by available experimental data, to aid in the selection and application of these molecules in research settings.
This analysis underscores that this compound is a specific inhibitor of the a3 isoform of vacuolar H+-ATPase (V-ATPase), a proton pump crucial for the acidification of intracellular compartments and the extracellular space in specialized cells. In contrast, BIRB 796 (also known as Doramapimod) is a potent, allosteric inhibitor of p38 mitogen-activated protein kinase (MAPK), a key enzyme in cellular signaling pathways that respond to stress and inflammation. Due to these disparate primary targets, a direct performance comparison in identical assays is not feasible. Instead, this guide presents a parallel examination of their characteristics.
Biochemical and Cellular Activity: A Quantitative Comparison
The following tables summarize the key quantitative data for this compound and BIRB 796, based on published in vitro and cellular assays.
Table 1: Quantitative Inhibitory Profile of this compound against V-ATPase
| Target | Assay System | IC50 (nM) |
| Osteoclast Plasma Membrane V-ATPase | H+ Transport Assay | 170 |
| Renal Brush Border Membrane V-ATPase | H+ Transport Assay | 370 |
| Macrophage Microsome V-ATPase | H+ Transport Assay | 220 |
| Lysosomal V-ATPase | H+ Transport Assay | ~1190 (approx. 7-fold less potent than against osteoclast V-ATPase)[1][2] |
Table 2: Quantitative Inhibitory Profile of BIRB 796 against p38 MAPK Isoforms and Other Kinases
| Target | Assay System | IC50 (nM) |
| p38α MAPK | Cell-free kinase assay | 38 |
| p38β MAPK | Cell-free kinase assay | 65 |
| p38γ MAPK | Cell-free kinase assay | 200 |
| p38δ MAPK | Cell-free kinase assay | 520 |
| JNK2 | Cell-free kinase assay | 330-fold less selective than for p38α |
| c-RAF | Cell-free kinase assay | Weak inhibition reported |
| Fyn | Cell-free kinase assay | Weak inhibition reported |
| Lck | Cell-free kinase assay | Weak inhibition reported |
Table 3: Cellular Activity of BIRB 796
| Cell Line | Assay | IC50 (µM) |
| U87 (Glioblastoma) | Cell Viability (CCK-8) | 34.96[3][4] |
| U251 (Glioblastoma) | Cell Viability (CCK-8) | 46.30[3][4] |
Mechanisms of Action and Signaling Pathways
The distinct targets of this compound and BIRB 796 lead to the modulation of fundamentally different cellular pathways.
This compound and the V-ATPase Pathway
This compound specifically inhibits the a3 isoform of the V-ATPase V0 subunit. This isoform is crucial for the function of specialized cells like osteoclasts, where it is localized to the plasma membrane and is essential for bone resorption[5][6]. V-ATPase inhibition disrupts the acidification of intracellular compartments like lysosomes and the extracellular microenvironment. This can have profound effects on processes such as protein degradation, receptor-mediated endocytosis, and the activity of acid-dependent enzymes[7][8]. In immune cells, V-ATPase activity is important for macrophage function and has been implicated in the polarization of macrophages[9][10].
BIRB 796 and the p38 MAPK Signaling Cascade
BIRB 796 is an allosteric inhibitor of p38 MAPK, meaning it binds to a site distinct from the ATP-binding pocket, inducing a conformational change that inactivates the enzyme. The p38 MAPK pathway is a central signaling cascade activated by cellular stressors such as cytokines, UV radiation, and osmotic shock[11]. Once activated, p38 MAPK phosphorylates a wide range of downstream substrates, including transcription factors and other kinases, leading to cellular responses such as inflammation, apoptosis, and cell cycle regulation[11]. p38 MAPK has also been shown to play a role in regulating autophagy[12][13][14][15].
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are outlines of key experimental protocols for assessing the activity of this compound and BIRB 796.
V-ATPase H+ Transport Assay (for this compound)
Objective: To measure the inhibitory effect of this compound on V-ATPase-mediated proton pumping.
Methodology:
-
Vesicle Preparation: Prepare membrane vesicles enriched with V-ATPase from a source of interest (e.g., osteoclast plasma membranes, macrophage microsomes).
-
Fluorescence-Based Assay: Utilize a pH-sensitive fluorescent dye, such as acridine orange, which accumulates in acidic compartments, leading to fluorescence quenching.
-
Initiation of Pumping: Add ATP to the vesicle suspension to initiate V-ATPase-mediated proton transport.
-
Inhibitor Treatment: Pre-incubate the vesicles with varying concentrations of this compound before the addition of ATP.
-
Data Acquisition: Monitor the change in fluorescence over time using a fluorescence spectrophotometer. The rate of fluorescence quenching is proportional to the V-ATPase activity.
-
IC50 Calculation: Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
In Vitro p38 MAPK Kinase Assay (for BIRB 796)
Objective: To determine the direct inhibitory effect of BIRB 796 on the enzymatic activity of purified p38 MAPK isoforms.
Methodology:
-
Reagents: Use recombinant human p38 MAPK isoforms (α, β, γ, δ), a suitable substrate (e.g., ATF2 or MBP), and ATP.
-
Inhibitor Preparation: Prepare serial dilutions of BIRB 796 in an appropriate solvent (e.g., DMSO).
-
Kinase Reaction: In a microplate, combine the p38 kinase, substrate, and varying concentrations of BIRB 796 in a kinase reaction buffer. Initiate the reaction by adding ATP (often radiolabeled, e.g., [γ-33P]ATP).
-
Detection of Phosphorylation: After a defined incubation period, stop the reaction and quantify the amount of phosphorylated substrate. This can be done using various methods, including:
-
Radiometric Assay: Capture the phosphorylated substrate on a filter membrane and measure the incorporated radioactivity using a scintillation counter.
-
Luminescence-Based Assay (e.g., ADP-Glo™): Measure the amount of ADP produced, which is proportional to kinase activity.
-
Fluorescence-Based Assay (e.g., LanthaScreen™): Use Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) to detect substrate phosphorylation.
-
-
IC50 Calculation: Calculate the percentage of kinase inhibition for each concentration of BIRB 796 relative to a no-inhibitor control. Determine the IC50 value by fitting the data to a dose-response curve.
Cellular Assay for p38 MAPK Inhibition (for BIRB 796)
Objective: To assess the potency of BIRB 796 in a cellular context by measuring the inhibition of a downstream target of the p38 MAPK pathway.
Methodology:
-
Cell Culture and Stimulation: Culture a suitable cell line (e.g., THP-1 monocytes or U87 glioblastoma cells). Stimulate the p38 MAPK pathway using an appropriate agonist, such as lipopolysaccharide (LPS).
-
Inhibitor Treatment: Pre-incubate the cells with various concentrations of BIRB 796 for a specified time before adding the stimulus.
-
Cell Lysis: After stimulation, lyse the cells to extract total protein.
-
Quantification of Downstream Target Phosphorylation: Measure the phosphorylation level of a known p38 MAPK substrate, such as HSP27 or MK2, using methods like:
-
Western Blotting: Separate protein lysates by SDS-PAGE, transfer to a membrane, and probe with antibodies specific for the phosphorylated and total forms of the substrate.
-
ELISA: Use a plate-based immunoassay with specific capture and detection antibodies for the phosphorylated substrate.
-
-
IC50 Calculation: Quantify the reduction in substrate phosphorylation at different concentrations of BIRB 796 and calculate the cellular IC50 value.
Comparative Workflow and Logical Relationships
A direct experimental comparison of this compound and BIRB 796 would require a complex study design, focusing on a biological system where both V-ATPase and p38 MAPK pathways are relevant and potentially interconnected.
Conclusion
This compound and BIRB 796 are valuable research tools that act on distinct and critical cellular pathways. This compound offers a means to investigate the roles of the V-ATPase a3 isoform in specialized cellular functions, with potential applications in studying bone diseases and cancer. BIRB 796 serves as a potent inhibitor for dissecting the multifaceted roles of the p38 MAPK signaling cascade, particularly in inflammation, cancer, and stress responses.
The choice between these inhibitors will be dictated entirely by the specific biological question and the pathway of interest. This guide provides the foundational data and experimental context to inform such decisions, ensuring that these powerful chemical probes are utilized effectively in advancing biomedical research.
References
- 1. A novel inhibitor of vacuolar ATPase, FR167356, which can discriminate between osteoclast vacuolar ATPase and lysosomal vacuolar ATPase - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A novel inhibitor of vacuolar ATPase, FR167356, which can discriminate between osteoclast vacuolar ATPase and lysosomal vacuolar ATPase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. BIRB796, an Inhibitor of p38 Mitogen-Activated Protein Kinase, Inhibits Proliferation and Invasion in Glioblastoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. V-ATPase a3 isoform mutations identified in osteopetrosis patients abolish its expression and disrupt osteoclast function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. The V-ATPase a3 Subunit: Structure, Function and Therapeutic Potential of an Essential Biomolecule in Osteoclastic Bone Resorption - PMC [pmc.ncbi.nlm.nih.gov]
- 8. V-ATPases and osteoclasts: ambiguous future of V-ATPases inhibitors in osteoporosis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Vacuolar (H+)-ATPase Critically Regulates Specialized Proresolving Mediator Pathways in Human M2-like Monocyte-Derived Macrophages and Has a Crucial Role in Resolution of Inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Bactericidal activity of alveolar macrophages is suppressed by V-ATPase inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. p38 mitogen-activated protein kinases - Wikipedia [en.wikipedia.org]
- 12. Coordinated regulation of autophagy by p38α MAPK through mAtg9 and p38IP | The EMBO Journal [link.springer.com]
- 13. Coordinated regulation of autophagy by p38α MAPK through mAtg9 and p38IP - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. p38 MAPK inhibits autophagy and promotes microglial inflammatory responses by phosphorylating ULK1 - PMC [pmc.ncbi.nlm.nih.gov]
Independent Validation of FR-167356 Activity: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the vacuolar H+-ATPase (V-ATPase) inhibitor, FR-167356, with other alternatives, supported by experimental data. The information is intended to assist researchers in evaluating its potential for various applications, particularly in the context of bone resorption and cancer therapy.
Executive Summary
This compound is a potent and specific inhibitor of the a3 isoform of V-ATPase, an enzyme crucial for the acidification of various intracellular compartments and the extracellular space in certain cell types.[1][2] Independent studies have validated its activity and highlighted its selectivity for osteoclast V-ATPase over V-ATPases found in other tissues, such as the kidney and lysosomes. This selectivity suggests a potentially favorable therapeutic window compared to less selective V-ATPase inhibitors like Bafilomycin A1.
Comparative Efficacy of V-ATPase Inhibitors
The following table summarizes the inhibitory concentrations (IC50) of this compound and the well-characterized V-ATPase inhibitor, Bafilomycin A1, against V-ATPases from various sources. This data highlights the relative potency and selectivity of this compound.
| Inhibitor | Target | IC50 (nM) | Reference |
| This compound | Osteoclast Plasma Membrane V-ATPase | 170 | [1][2][3] |
| Macrophage Microsome V-ATPase | 220 | [1][2][3] | |
| Renal Brush Border Membrane V-ATPase | 370 | [1][2][3] | |
| Liver Lysosomal Membrane V-ATPase | 1200 | [3] | |
| Bafilomycin A1 | Bovine Chromaffin Granule V-ATPase | 0.6 - 1.5 | |
| Various V-ATPases (fungus, plant, animal) | 4 - 400 nmol/mg protein | [4] |
Functional Activity Comparison
The functional consequences of V-ATPase inhibition by this compound have been assessed in cellular assays, demonstrating its efficacy in processes relevant to its potential therapeutic applications.
| Inhibitor | Functional Assay | IC50 (nM) | Reference |
| This compound | Inhibition of H+ extrusion from osteoclasts | 220 | [5] |
| Inhibition of LDL Degradation (Human Hepatocytes) | 5200 | [1] | |
| Inhibition of Cholesteryl Ester Accumulation (Macrophages) | 7800 | [1] |
Notably, this compound is approximately seven-fold less potent in inhibiting lysosomal V-ATPase compared to osteoclast V-ATPase.[5][6] This is further supported by the significantly higher concentrations required to inhibit LDL metabolism, a lysosome-dependent process, compared to its effects on osteoclast function.[1][5][6]
Signaling Pathway and Experimental Workflow
To visually represent the mechanism of action and experimental validation of this compound, the following diagrams are provided.
Caption: V-ATPase inhibition by this compound in osteoclasts.
Caption: Workflow for assessing V-ATPase activity.
Caption: Logical comparison of this compound and Bafilomycin A1.
Experimental Protocols
V-ATPase Activity Assay (ACMA Fluorescence Quenching)
This assay measures the proton-pumping activity of V-ATPase in isolated membrane vesicles.
-
Vesicle Preparation: Isolate membrane vesicles from the target tissue (e.g., osteoclast microsomes, renal brush border membranes) using differential centrifugation.
-
Reaction Mixture: Prepare a reaction buffer containing KCl, MgCl2, and the pH-sensitive fluorescent dye 9-amino-6-chloro-2-methoxyacridine (ACMA).
-
Incubation: Add the isolated membrane vesicles to the reaction mixture.
-
Initiation of Pumping: Initiate proton transport by adding ATP to the mixture. The influx of protons into the vesicles quenches the fluorescence of ACMA.
-
Fluorescence Measurement: Monitor the decrease in ACMA fluorescence over time using a fluorometer.
-
Inhibitor Addition: To determine the inhibitory effect, pre-incubate the vesicles with varying concentrations of this compound or other inhibitors before the addition of ATP.
-
Data Analysis: Calculate the rate of fluorescence quenching in the presence and absence of the inhibitor to determine the percent inhibition and subsequently the IC50 value.
In Vitro Bone Resorption Assay (Pit Assay)
This assay assesses the ability of osteoclasts to resorb bone, a key functional readout for inhibitors of osteoclast activity.
-
Cell Culture: Culture osteoclast precursor cells (e.g., bone marrow macrophages or RAW 264.7 cells) on a suitable substrate, such as bone slices or calcium phosphate-coated plates.
-
Osteoclast Differentiation: Induce differentiation of precursor cells into mature, multinucleated osteoclasts by treating with macrophage colony-stimulating factor (M-CSF) and receptor activator of nuclear factor-κB ligand (RANKL).
-
Inhibitor Treatment: Treat the mature osteoclasts with various concentrations of this compound or other inhibitors.
-
Resorption Period: Allow the osteoclasts to resorb the substrate for a defined period (typically several days).
-
Visualization of Resorption Pits: Remove the cells and visualize the resorption pits. For bone slices, this is often done by staining with toluidine blue or using scanning electron microscopy. For calcium phosphate-coated plates, the resorbed area can be quantified by staining with reagents like silver nitrate.
-
Quantification: Quantify the total area of resorption pits to determine the inhibitory effect of the compound.
LDL Metabolism Assay
This assay is used to assess the function of lysosomal V-ATPase, as the degradation of low-density lipoprotein (LDL) is a lysosome-dependent process requiring an acidic environment.
-
Cell Culture: Culture cells, such as human hepatocytes or macrophages, in appropriate media.
-
Inhibitor Pre-treatment: Pre-incubate the cells with varying concentrations of this compound or other inhibitors.
-
LDL Incubation: Add labeled LDL (e.g., fluorescently or radioactively labeled) to the cell culture medium and incubate to allow for uptake and degradation.
-
Measurement of LDL Degradation: After the incubation period, measure the amount of degraded LDL. This can be done by quantifying the release of the label into the culture medium or by measuring the accumulation of a downstream metabolite, such as cholesteryl esters, within the cells.
-
Data Analysis: Compare the amount of LDL degradation in treated versus untreated cells to determine the inhibitory effect of the compound on lysosomal function.
Conclusion
The available data from independent studies demonstrate that this compound is a potent and selective inhibitor of osteoclast V-ATPase. Its selectivity for the a3 isoform, which is highly expressed in osteoclasts, and its comparatively lower activity against lysosomal V-ATPase, suggest a potential for a better safety profile than non-selective V-ATPase inhibitors. These characteristics make this compound a valuable research tool for studying the role of V-ATPase in various physiological and pathological processes and a promising lead compound for the development of therapeutics targeting bone diseases and potentially cancer.
References
- 1. A novel inhibitor of vacuolar ATPase, FR167356, which can discriminate between osteoclast vacuolar ATPase and lysosomal vacuolar ATPase - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Regulation of Vacuolar Proton-translocating ATPase Activity and Assembly by Extracellular pH - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A Simple Pit Assay Protocol to Visualize and Quantify Osteoclastic Resorption In Vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Pit Assay to Measure the Bone Resorptive Activity of Bone Marrow-derived Osteoclasts - PMC [pmc.ncbi.nlm.nih.gov]
- 6. LDL Promotes Disorders in β-Cell Cholesterol Metabolism, Implications on Insulin Cellular Communication Mediated by EVs - PMC [pmc.ncbi.nlm.nih.gov]
The V-ATPase Inhibitor FR-167356: A Potential Candidate for Combination Therapy in Oncology
While direct preclinical or clinical data on the use of FR-167356 in combination with other therapeutic agents is not currently available in the public domain, its mechanism of action as a specific inhibitor of the a3 isoform of vacuolar H+-ATPase (V-ATPase) provides a strong rationale for its investigation in synergistic therapeutic strategies, particularly in the context of cancer.
This compound has been identified as a potent and specific inhibitor of the a3 isoform of V-ATPase, an ATP-dependent proton pump primarily located in the membranes of intracellular organelles and the plasma membrane of certain specialized cells. This targeted inhibition disrupts cellular pH homeostasis, a critical factor in several cancer-related processes, including tumor invasion, metastasis, and drug resistance.
This guide will explore the therapeutic potential of this compound, drawing comparisons with the broader class of V-ATPase inhibitors for which combination therapy data is available. We will delve into the mechanistic rationale for combining this compound with other anticancer agents and present hypothetical experimental workflows and signaling pathways based on current scientific understanding.
Targeting a Key Regulator of the Tumor Microenvironment
V-ATPases play a crucial role in maintaining the acidic tumor microenvironment, which promotes the activity of enzymes involved in extracellular matrix degradation and facilitates tumor cell invasion and metastasis. By inhibiting V-ATPase, this compound can potentially disrupt these processes. Furthermore, altered pH gradients are a known mechanism of resistance to certain chemotherapy drugs. V-ATPase inhibitors have been shown to reverse this resistance by preventing the sequestration of weakly basic drugs in acidic intracellular compartments.
Potential Combination Strategies and Supporting Evidence from V-ATPase Inhibitors
Preclinical studies with other V-ATPase inhibitors have demonstrated synergistic or additive effects when combined with various anticancer agents. This provides a compelling argument for exploring similar combinations with this compound.
Combination with Conventional Chemotherapy
Rationale: Many conventional chemotherapy drugs are weak bases that can be sequestered and neutralized in the acidic environment of lysosomes. Inhibition of V-ATPase by agents like this compound can increase the cytosolic concentration and efficacy of these drugs.
Supporting Evidence: Studies with other V-ATPase inhibitors have shown sensitization of cancer cells to drugs such as doxorubicin, cisplatin, and paclitaxel.
| V-ATPase Inhibitor Class | Combination Agent | Observed Effect | Cancer Model |
| Bafilomycin A1 | Doxorubicin | Increased intracellular drug accumulation and cytotoxicity | Human breast cancer cells |
| Concanamycin A | Cisplatin | Enhanced apoptosis and tumor growth inhibition | Murine melanoma model |
| Salinomycin | Paclitaxel | Overcame paclitaxel resistance | Human ovarian cancer cells |
Combination with Targeted Therapies
Rationale: Targeted therapies often focus on specific signaling pathways. V-ATPase inhibition can create a cellular environment that enhances the efficacy of these agents. For example, by altering intracellular pH, this compound could modulate the activity of kinases or other enzymes targeted by these drugs.
Hypothetical Combination: Combining this compound with an mTOR inhibitor could be a promising strategy. V-ATPase is involved in the activation of mTORC1 at the lysosomal surface.
Combination with Anti-metastatic Agents
Rationale: Given the role of V-ATPase in tumor cell invasion and metastasis, combining this compound with agents that target other aspects of the metastatic cascade, such as cell adhesion or angiogenesis, could lead to a more comprehensive anti-metastatic effect.
Supporting Evidence: this compound itself has been shown to reduce bone metastasis of B16-F10 melanoma cells, suggesting its potential as a component of an anti-metastatic combination therapy.
Experimental Protocols for Investigating this compound Combinations
Researchers investigating the synergistic potential of this compound would likely employ a series of in vitro and in vivo experiments.
In Vitro Synergy Assessment
Objective: To determine if the combination of this compound and another therapeutic agent results in a synergistic, additive, or antagonistic effect on cancer cell viability.
Methodology:
-
Cell Culture: Culture relevant cancer cell lines (e.g., breast, prostate, lung cancer cell lines known to have high V-ATPase expression).
-
Drug Treatment: Treat cells with a matrix of concentrations of this compound and the combination agent, both alone and in combination.
-
Viability Assay: After a set incubation period (e.g., 48-72 hours), assess cell viability using an MTT or CellTiter-Glo assay.
-
Data Analysis: Calculate the Combination Index (CI) using the Chou-Talalay method. CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.
In Vivo Efficacy Studies
Objective: To evaluate the in vivo efficacy of this compound in combination with another therapeutic agent in a preclinical animal model.
Methodology:
-
Animal Model: Utilize xenograft or patient-derived xenograft (PDX) models of relevant cancers in immunocompromised mice.
-
Treatment Groups: Randomize animals into groups receiving vehicle control, this compound alone, the combination agent alone, and the combination of this compound and the other agent.
-
Drug Administration: Administer drugs according to a predetermined schedule and route of administration based on pharmacokinetic and tolerability studies.
-
Tumor Measurement: Measure tumor volume regularly using calipers.
-
Endpoint Analysis: At the end of the study, euthanize the animals and collect tumors for histological and molecular analysis (e.g., immunohistochemistry for proliferation and apoptosis markers).
Visualizing the Rationale for Combination Therapy
The following diagrams illustrate the key signaling pathways and experimental workflows relevant to the investigation of this compound in combination therapies.
Caption: Mechanism of this compound action in the tumor microenvironment.
Caption: A typical workflow for assessing in vitro synergy.
Caption: Rationale for combining this compound with chemotherapy.
Conclusion and Future Directions
While specific data on this compound in combination therapies is lacking, the broader evidence for V-ATPase inhibitors strongly suggests its potential as a valuable component of synergistic anticancer regimens. Its ability to modulate the tumor microenvironment and overcome chemoresistance makes it an attractive candidate for combination with a wide range of therapeutic agents. Further preclinical studies are warranted to explore these combinations and to elucidate the precise mechanisms of synergy. The development of robust experimental data will be crucial for advancing this compound into clinical trials and ultimately for improving patient outcomes.
Navigating the p38 MAPK Signaling Pathway: A Comparative Guide to FR-167356 and Other Key Inhibitors
For researchers, scientists, and drug development professionals, the p38 mitogen-activated protein kinase (MAPK) signaling pathway represents a critical therapeutic target for a host of inflammatory diseases. This guide provides a comparative overview of FR-167356 and other notable p38 MAPK inhibitors, namely SB-203580, BIRB-796, and VX-745 (Neflamapimod). The information herein is curated to facilitate an objective assessment of their performance, supported by available experimental data.
Quantitative Data Summary
The following tables summarize the available quantitative data for each inhibitor, providing a snapshot of their potency and selectivity. These values are sourced from various studies and should be considered in the context of the specific experimental conditions under which they were generated.
Table 1: In Vitro Inhibitory Activity of p38 MAPK Inhibitors
| Compound | Target(s) | IC50 / Kd | Assay System |
| This compound | p38α MAPK | IC50: ~5-10 nM | Recombinant human p38α kinase assay |
| SB-203580 | p38α, p38β | IC50: 34 nM (in vitro), 600 nM (in cells)[1] | p38 MAP kinase assay[1] |
| BIRB-796 | p38α, p38β, p38γ, p38δ | IC50: 38 nM (p38α), 65 nM (p38β), 200 nM (p38γ), 520 nM (p38δ) | Cell-free assays |
| Kd: 50-100 pM | High affinity binding assay | ||
| VX-745 (Neflamapimod) | p38α, p38β | IC50: 10 nM (p38α), 220 nM (p38β) | Enzyme assay |
Table 2: Cellular Activity of p38 MAPK Inhibitors
| Compound | Cellular Effect | IC50 | Cell Line / System |
| This compound | Inhibition of LPS-induced TNF-α production | ~10-50 nM | Human peripheral blood mononuclear cells (PBMCs) |
| SB-203580 | Inhibition of IL-1 and TNF-α production | 50-100 nM[1] | LPS-stimulated human monocytes and THP-1 cells[1] |
| BIRB-796 | Inhibition of LPS-induced TNF-α production | 21 nM (PBMCs), 960 nM (whole blood) | Human PBMCs and whole blood |
| VX-745 (Neflamapimod) | Inhibition of IL-1β and TNF-α release | 45 nM (IL-1β), 51 nM (TNF-α) | Human PBMCs |
| 150 nM (IL-1β), 180 nM (TNF-α) | Whole blood |
Experimental Protocols
Detailed methodologies are essential for the replication and validation of experimental findings. Below are representative protocols for key experiments used in the characterization of p38 MAPK inhibitors.
In Vitro p38α Kinase Inhibition Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of a compound against recombinant human p38α MAP kinase.
Materials:
-
Recombinant active human p38α MAPK
-
Myelin Basic Protein (MBP) or other suitable substrate
-
Kinase Assay Buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl2, 0.5 mM EGTA, 0.1 mM Na3VO4, 1 mM DTT)
-
[γ-33P]ATP
-
Test compounds (e.g., this compound) dissolved in DMSO
-
Phosphocellulose paper
-
Scintillation counter
Procedure:
-
Prepare serial dilutions of the test compound in DMSO.
-
In a reaction tube, combine the kinase assay buffer, the test compound dilution (or DMSO for control), and recombinant p38α kinase.
-
Initiate the kinase reaction by adding [γ-33P]ATP and the substrate (MBP).
-
Incubate the reaction mixture at 30°C for a specified time (e.g., 20 minutes).
-
Stop the reaction by spotting a portion of the reaction mixture onto phosphocellulose paper.
-
Wash the phosphocellulose paper extensively with phosphoric acid to remove unincorporated [γ-33P]ATP.
-
Measure the radioactivity on the phosphocellulose paper using a scintillation counter.
-
Calculate the percentage of kinase inhibition for each compound concentration relative to the DMSO control.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.
Cellular Assay for Inhibition of LPS-Induced TNF-α Production
Objective: To assess the potency of a compound in inhibiting the production of the pro-inflammatory cytokine TNF-α in a cellular context.
Materials:
-
Human peripheral blood mononuclear cells (PBMCs) or a monocytic cell line (e.g., THP-1)
-
RPMI 1640 cell culture medium supplemented with 10% fetal bovine serum (FBS)
-
Lipopolysaccharide (LPS) from E. coli
-
Test compounds (e.g., this compound) dissolved in DMSO
-
Human TNF-α ELISA kit
Procedure:
-
Seed PBMCs or THP-1 cells in a 96-well plate at a suitable density.
-
Pre-treat the cells with various concentrations of the test compound or DMSO (vehicle control) for 1 hour.
-
Stimulate the cells with LPS (e.g., 100 ng/mL) to induce TNF-α production.
-
Incubate the plate at 37°C in a humidified 5% CO2 incubator for a specified period (e.g., 4-6 hours).
-
Collect the cell culture supernatant.
-
Quantify the concentration of TNF-α in the supernatant using a human TNF-α ELISA kit according to the manufacturer's instructions.
-
Calculate the percentage of TNF-α inhibition for each compound concentration relative to the LPS-stimulated, vehicle-treated control.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration.
Signaling Pathways and Experimental Workflows
Visualizing the complex biological processes and experimental procedures is crucial for a comprehensive understanding. The following diagrams, generated using Graphviz, illustrate the p38 MAPK signaling pathway and a general workflow for evaluating p38 MAPK inhibitors.
Caption: The p38 MAPK signaling cascade and the point of intervention for p38 inhibitors.
Caption: A generalized experimental workflow for the evaluation of p38 MAPK inhibitors.
References
Safety Operating Guide
Safeguarding Researchers: A Comprehensive Guide to Handling FR-167356
For Immediate Implementation: In the absence of a specific Safety Data Sheet (SDS) for FR-167356, this potent and novel research compound must be handled with the utmost caution, assuming a high level of toxicity. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to ensure the well-being of all laboratory personnel.
This compound is identified as a specific inhibitor of the a3 isoform of vacuolar type H⁺-ATPase.[1] As with any new chemical entity (NCE) or potent pharmaceutical compound, a thorough risk assessment is the critical first step before any handling.[2][3][4] This involves evaluating the potential physical, chemical, and toxicological properties to identify hazards such as flammability, reactivity, and toxicity.[2][5]
Personal Protective Equipment (PPE)
A conservative approach to PPE is mandatory. The following table outlines the minimum recommended PPE for handling this compound, based on guidelines for potent and uncharacterized chemical compounds.[6][7]
| PPE Category | Specification | Rationale |
| Eye and Face Protection | Chemical splash goggles and a face shield.[6][7][8] | Protects against potential splashes of corrosive or toxic liquids and unforeseen vigorous reactions. Safety glasses must be worn beneath a face shield.[8] |
| Skin Protection | - Gloves: Double-gloving with nitrile or neoprene gloves is recommended.[7] For chemicals of unknown toxicity, a flexible laminate glove (e.g., Silver Shield) should be worn under a pair of heavy-duty, chemically resistant outer gloves.[8]- Lab Coat: A chemical-resistant, flame-resistant lab coat or apron.[6][8]- Footwear: Closed-toe, chemical-resistant shoes.[7] | Prevents skin contact with a substance of unknown toxicity and corrosivity. Frequent glove changes are advised due to unknown breakthrough times.[7] |
| Respiratory Protection | A NIOSH-approved respirator with appropriate cartridges for organic vapors and particulates. | Protects against the inhalation of potentially toxic or irritant powders, aerosols, or vapors. The specific cartridge type should be determined by a risk assessment.[7] |
Operational Plan: Handling and Experimental Workflow
All handling of this compound must be performed within a certified chemical fume hood to minimize inhalation exposure.[6][7] An emergency eyewash station and safety shower must be readily accessible.
Experimental Workflow:
Caption: Workflow for Handling this compound
Disposal Plan
All waste materials containing this compound, including contaminated PPE and cleaning materials, must be treated as hazardous waste.[7]
Waste Management Protocol:
| Step | Procedure | Rationale |
| 1. Segregation | Collect all solid and liquid waste in separate, clearly labeled, and sealed containers. Do not mix with other chemical waste streams.[6] The label should indicate "Hazardous Waste: Unidentified Compound (this compound)" and include the date of generation.[6][7] | Prevents accidental reactions and ensures proper disposal by specialized services. |
| 2. Storage | Store waste containers in a designated, well-ventilated, and secure satellite accumulation area with secondary containment, away from incompatible materials.[6][9] | Minimizes the risk of spills and exposure. |
| 3. Disposal | Contact your institution's Environmental Health and Safety (EHS) department for guidance on the proper disposal procedures for uncharacterized or potent chemical waste.[6][9][10] Do not attempt to dispose of this material down the drain or in regular trash.[7] | Ensures compliance with regulations and safe disposal by a licensed hazardous waste disposal company.[6] |
Experimental Protocols
Risk Assessment for a New Chemical Entity (NCE)
-
Information Gathering:
-
Attempt to find a Safety Data Sheet (SDS) from the supplier.
-
If no SDS is available, gather all known information, including chemical structure, known reactive properties, and any available toxicological data for similar compounds.[9]
-
Review institutional chemical hygiene plans and standard operating procedures for handling potent compounds.
-
-
Hazard Identification:
-
Assume the compound is hazardous in the absence of data.[9]
-
Consider all potential routes of exposure: inhalation, skin contact, ingestion, and injection.
-
Evaluate potential physical hazards such as flammability and reactivity.
-
-
Exposure Assessment:
-
Determine the quantity of the chemical to be used.
-
Identify all personnel who may be exposed.
-
Evaluate the duration and frequency of potential exposure.
-
-
Control Measures:
-
Based on the hazard and exposure assessment, determine the necessary engineering controls (e.g., fume hood, glove box), administrative controls (e.g., restricted access, specialized training), and personal protective equipment (PPE).
-
-
Emergency Procedures:
-
Establish procedures for spills, accidental exposure, and other emergencies.
-
Ensure all personnel are trained on these procedures.
-
-
Documentation:
-
Document the risk assessment and have it reviewed and approved by the principal investigator and the institutional EHS office.
-
By adhering to these stringent safety protocols, researchers can mitigate the risks associated with handling this compound and ensure a safe laboratory environment.
References
- 1. This compound | ATPase | TargetMol [targetmol.com]
- 2. sbnsoftware.com [sbnsoftware.com]
- 3. acs.org [acs.org]
- 4. Risk Assessment - Health and Safety Authority [hsa.ie]
- 5. sia-toolbox.net [sia-toolbox.net]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Personal Protective Equipment in Chemistry | Environmental Health and Safety [ehs.dartmouth.edu]
- 9. benchchem.com [benchchem.com]
- 10. Disposal of Unknown Chemical Waste - Policies and Procedures [umaryland.edu]
Retrosynthesis Analysis
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|---|---|
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| Model | Template_relevance |
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| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
